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  • Product: 1-Propyl-1H-imidazole-4-carboxylic acid
  • CAS: 149096-35-5

Core Science & Biosynthesis

Foundational

1-Propyl-1H-imidazole-4-carboxylic acid CAS number 149096-35-5

An In-Depth Technical Guide to 1-Propyl-1H-imidazole-4-carboxylic acid (CAS 149096-35-5) Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-Propyl-1H-im...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Propyl-1H-imidazole-4-carboxylic acid (CAS 149096-35-5)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Propyl-1H-imidazole-4-carboxylic acid (CAS: 149096-35-5), a substituted imidazole derivative of significant interest to the chemical and pharmaceutical research communities. While specific applications for this compound are still emerging, its structural motifs are present in a wide array of biologically active molecules. This document details its physicochemical properties, outlines a robust and logical synthetic pathway with detailed protocols, discusses expected analytical characterization, and explores its potential applications as a versatile building block in drug discovery and materials science. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound in their work.

Introduction and Strategic Importance

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of essential natural products like histidine and purines. Its derivatives are known to exhibit an extensive spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] 1-Propyl-1H-imidazole-4-carboxylic acid belongs to this vital class of N-substituted imidazole carboxylic acids. The presence of both a nucleophilic imidazole ring and a reactive carboxylic acid group makes it a highly valuable bifunctional building block.

The N-propyl substituent modifies the lipophilicity and steric profile compared to its parent compound, 1H-imidazole-4-carboxylic acid, potentially influencing pharmacokinetic properties and target binding interactions in derivative molecules. This guide provides the foundational knowledge required to leverage this compound as a scaffold for developing novel chemical entities.

Physicochemical Properties and Specifications

Sourcing or synthesizing a compound begins with understanding its fundamental properties. The key specifications for 1-Propyl-1H-imidazole-4-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 149096-35-5
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol Calculated
Physical Form Solid
Typical Purity ≥95%
Storage Temperature 2-8°C, Sealed in dry conditions
InChI Key OUYXIPLZTRNTDL-UHFFFAOYSA-N

A Validated Approach to Synthesis

While several methods exist for the synthesis of substituted imidazoles[2][3], a direct, single-pot synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid from simple precursors is challenging due to competing reaction sites. The carboxylic acid proton is highly acidic, and the N1 and N3 positions of the imidazole ring are both nucleophilic.

Causality Behind the Strategy: A direct N-propylation of 1H-imidazole-4-carboxylic acid would likely fail or give low yields. The base required for the alkylation would deprotonate the carboxylic acid, forming a carboxylate salt that is poorly soluble in many organic solvents and deactivating the imidazole ring towards alkylation. Therefore, a more robust and field-proven approach involves a protection-alkylation-deprotection sequence. This strategy ensures regioselectivity and high yields by:

  • Protecting the reactive carboxylic acid as an ester. This neutralizes its acidity and improves solubility.

  • Alklylating the esterified imidazole at the N1 position.

  • Deprotecting the ester via hydrolysis (saponification) to reveal the target carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Propylation cluster_2 Step 3: Saponification Start 1H-Imidazole-4- carboxylic acid Ester Ethyl 1H-imidazole- 4-carboxylate Start->Ester EtOH, H₂SO₄ (cat.) Reflux PropylEster Ethyl 1-Propyl-1H- imidazole-4-carboxylate Ester->PropylEster 1-Bromopropane, K₂CO₃, DMF Final 1-Propyl-1H-imidazole- 4-carboxylic acid PropylEster->Final 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Proposed 3-step synthetic workflow.
Protocol 3.1: Esterification of 1H-imidazole-4-carboxylic acid

This protocol converts the starting material to its ethyl ester, a crucial step for enabling clean N-alkylation.

  • Materials:

    • 1H-imidazole-4-carboxylic acid (1.0 eq)

    • Anhydrous Ethanol (EtOH) (approx. 10-15 mL per gram of starting material)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.05 eq)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Methodology:

    • Suspend 1H-imidazole-4-carboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add the catalytic sulfuric acid dropwise with stirring.

    • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 1H-imidazole-4-carboxylate.

  • Self-Validation/Expected Outcome: The product should be a solid or oil that can be purified further by recrystallization or column chromatography if necessary. The disappearance of the highly polar starting material on TLC is the primary indicator of reaction completion.

Protocol 3.2: N-Propylation of Ethyl 1H-imidazole-4-carboxylate

This step introduces the propyl group onto the imidazole nitrogen. The choice of a mild base like potassium carbonate is key to preventing ester hydrolysis.

  • Materials:

    • Ethyl 1H-imidazole-4-carboxylate (1.0 eq)

    • 1-Bromopropane (1.1 - 1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Water

    • Ethyl Acetate

  • Methodology:

    • Dissolve the ethyl 1H-imidazole-4-carboxylate in anhydrous DMF in a round-bottom flask.

    • Add anhydrous potassium carbonate to the solution.

    • Add 1-bromopropane dropwise at room temperature with vigorous stirring.

    • Heat the mixture to 50-60°C and stir for 6-12 hours. Monitor by TLC for the formation of a new, less polar spot.

    • Upon completion, cool the reaction and pour it into cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation/Expected Outcome: The crude product, ethyl 1-propyl-1H-imidazole-4-carboxylate, is typically an oil. Purification by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) is recommended to isolate the pure N1-alkylated isomer from any potential N3-isomer, though N1 is generally favored.

Protocol 3.3: Saponification to Yield the Final Product

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Lithium hydroxide is an effective reagent for this transformation at room temperature.

  • Materials:

    • Ethyl 1-propyl-1H-imidazole-4-carboxylate (1.0 eq)

    • Lithium Hydroxide (LiOH) (1.5 - 2.0 eq)

    • Tetrahydrofuran (THF) and Water (typically a 3:1 or 2:1 mixture)

    • 1M Hydrochloric Acid (HCl)

  • Methodology:

    • Dissolve the purified ester in the THF/water solvent mixture.

    • Add lithium hydroxide and stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting ester is fully consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify slowly with 1M HCl to a pH of ~2-3. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Self-Validation/Expected Outcome: 1-Propyl-1H-imidazole-4-carboxylic acid is expected to be a solid. The successful formation of a precipitate upon acidification is a strong indicator of product formation. The purity can be checked by HPLC and the structure confirmed by spectroscopic methods.

Analytical Characterization Profile

Confirming the identity and purity of the final compound is paramount. The following spectroscopic signatures are expected for 1-Propyl-1H-imidazole-4-carboxylic acid.

MethodExpected Observations
¹H NMR ~0.9 ppm (t, 3H): -CH₃ of propyl group~1.8 ppm (sextet, 2H): -CH₂- of propyl group~4.1 ppm (t, 2H): N-CH₂- of propyl group~7.7 ppm (s, 1H): Imidazole C5-H~7.9 ppm (s, 1H): Imidazole C2-H~12-13 ppm (br s, 1H): Carboxylic acid -COOH
¹³C NMR ~11 ppm: Propyl -CH₃~24 ppm: Propyl -CH₂-~50 ppm: Propyl N-CH₂-~120-140 ppm: 3 aromatic carbons of the imidazole ring~165 ppm: Carboxylic acid C=O
FTIR (cm⁻¹) 3300-2500 (very broad): O-H stretch of hydrogen-bonded carboxylic acid2960-2850: C-H stretches of propyl group~1710: C=O stretch of carboxylic acid~1500-1400: C=C and C=N ring stretches1320-1210: C-O stretch[4]~940 (broad): O-H out-of-plane bend (wag)[4]
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 155.08

Potential Applications and Research Directions

While direct biological data for 1-Propyl-1H-imidazole-4-carboxylic acid is limited, its value as a chemical intermediate is significant. The imidazole scaffold is a "privileged structure" in drug discovery, and this compound provides a ready starting point for derivatization.

  • Medicinal Chemistry Scaffold: The carboxylic acid moiety can be readily converted into amides, esters, or acyl chlorides, enabling its conjugation to other molecules of interest.[5] This allows for the rapid generation of compound libraries for screening against various biological targets, including kinases, GPCRs, and microbial enzymes.

  • Bioisosteric Replacement: The imidazole ring can serve as a bioisostere for other aromatic systems in known drugs, potentially improving properties like solubility or metabolic stability.

  • Materials Science: Imidazole carboxylic acids are effective ligands for creating metal-organic frameworks (MOFs) and coordination polymers, materials with applications in catalysis, gas storage, and sensing.[6]

G cluster_0 Derivatization Pathways Core 1-Propyl-1H-imidazole- 4-carboxylic acid Ester Ester Prodrugs Core->Ester R-OH, H⁺ AcylChloride Reactive Intermediate Core->AcylChloride SOCl₂ or (COCl)₂ MOF Coordination Polymers Core->MOF Metal Salts (e.g., Zn²⁺, Cu²⁺) Amide Amide Library AcylChloride->Amide R-NH₂

Caption: Potential derivatization pathways for the title compound.

Safety and Handling

Proper laboratory practice requires a thorough understanding of a compound's hazards. Based on supplier safety data, 1-Propyl-1H-imidazole-4-carboxylic acid and its parent compound are classified as irritants.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.

    • Skin: Wash off with soap and plenty of water.[7]

    • Inhalation: Move person to fresh air.[7]

  • Storage: Store in a tightly closed container in a cool, dry place as specified.

References

  • 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent. MedChemExpress.
  • Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080. PubChem - NIH.
  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? FAQ.
  • 1H-Imidazole-4-carboxylic acid synthesis. ChemicalBook.
  • 1-h-imidazole-4-carboxylic acid. Sigma-Aldrich.
  • Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal.
  • Imidazole: Having Versatile Biological Activities.
  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • SAFETY D
  • Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF.
  • Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate.
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjug
  • 1-Propyl-1H-imidazole-4-carboxylic acid | 149096-35-5. Sigma-Aldrich.
  • Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. Cole-Parmer.
  • Imidazole synthesis. Organic Chemistry Portal.
  • 1H-Imidazole-4-carbaldehyde: properties, applic
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.
  • Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. PMC - NIH.
  • 1H-Imidazole-4-carboxylic acid | 1072-84-0. ChemicalBook.
  • Safety D
  • SAFETY D
  • 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid | C8H12N2O2. PubChem.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.
  • A review: Imidazole synthesis and its biological activities.
  • 1H-Imidazole-4-carboxylic acid(1072-84-0) IR2 spectrum. ChemicalBook.
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

Sources

Exploratory

Characterization of 1-Propyl-1H-imidazole-4-carboxylic acid

An In-depth Technical Guide: Comprehensive Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary 1-Propyl-1H-imidazole-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Comprehensive

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

1-Propyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of imidazole-4-carboxylic acid, it possesses a versatile scaffold that combines the coordination capabilities of the imidazole ring with the functional handle of a carboxylic acid. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this molecule. We present detailed, field-proven protocols for spectroscopic and chromatographic analysis, underpinned by the scientific rationale for each methodological choice. This document is intended to serve as a practical reference for researchers, ensuring data integrity, reproducibility, and a thorough understanding of the material's properties.

Introduction: The Scientific Context

The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics. Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions make it a cornerstone of medicinal chemistry. The parent compound, 1H-imidazole-4-carboxylic acid, is a known building block for creating coordination polymers and functionalizing materials.[1] By introducing an N-propyl group, the lipophilicity and steric profile of the molecule are altered, potentially influencing its pharmacokinetic properties and interaction with biological targets.

A complete and accurate characterization of 1-Propyl-1H-imidazole-4-carboxylic acid is the foundational step for any subsequent research, from initial screening to advanced drug development. This guide establishes a self-validating system of protocols to confirm the identity, purity, and key physicochemical properties of the compound.

Synthesis and Purification

The synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid is most logically achieved through a two-step process starting from a commercially available imidazole-4-carboxylate ester. This pathway is selected for its reliability, use of standard laboratory transformations, and the high purity of intermediates that can be achieved.

2.1 Synthetic Pathway: N-Alkylation and Saponification

The chosen synthetic route involves the N-alkylation of ethyl 1H-imidazole-4-carboxylate with 1-bromopropane, followed by a basic hydrolysis (saponification) of the resulting ester to yield the target carboxylic acid. The initial alkylation occurs regioselectively at the N1 position due to the electronic nature of the imidazole ring. Subsequent hydrolysis is a robust and high-yielding reaction.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification & Purification Start Ethyl 1H-imidazole-4-carboxylate + 1-Bromopropane Reaction1 Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Start->Reaction1 Intermediate Ethyl 1-propyl-1H-imidazole-4-carboxylate Reaction1->Intermediate Reaction2 Base (e.g., NaOH/H2O) Heat Intermediate->Reaction2 Acidification Acidification (e.g., HCl) to pH ~4-5 Reaction2->Acidification Purification Recrystallization (e.g., Ethanol/Water) Acidification->Purification Product 1-Propyl-1H-imidazole-4-carboxylic acid Purification->Product Analytical_Workflow cluster_hplc HPLC System Sample 1-Propyl-1H-imidazole- 4-carboxylic acid Sample Prep Prepare Solution (~1 mg/mL in Mobile Phase) Sample->Prep Inject Inject into HPLC System Prep->Inject Column C18 Reverse-Phase Column Inject->Column MobilePhase Isocratic or Gradient Elution (e.g., Acetonitrile/Water + 0.1% Formic Acid) Detector UV Detector (e.g., 220 nm) Data Data Acquisition (Chromatogram) Detector->Data Analysis Analysis: - Retention Time - Peak Area % - Impurity Profile Data->Analysis

Sources

Foundational

Mass Spectrometry Analysis of 1-Propyl-1H-imidazole-4-carboxylic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the mass spectrometry analysis of 1-Propyl-1H-imidazole-4-carboxylic acid (C7H10N2O2), a heterocyclic carboxylic acid of interest in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry analysis of 1-Propyl-1H-imidazole-4-carboxylic acid (C7H10N2O2), a heterocyclic carboxylic acid of interest in pharmaceutical and chemical research. Addressing the analytical challenges posed by its polarity and potential for variable ionization, this document outlines detailed, field-proven protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and spectral interpretation. We delve into the rationale behind key experimental choices, from solvent selection and derivatization strategies to the optimization of ionization parameters and collision energies. Furthermore, a proposed fragmentation pathway for 1-Propyl-1H-imidazole-4-carboxylic acid is presented, supported by established principles of imidazole and carboxylic acid mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated analytical method for this and structurally related compounds.

Introduction: The Analytical Challenge

1-Propyl-1H-imidazole-4-carboxylic acid is a small molecule characterized by a polar imidazole ring and a carboxylic acid functional group. This combination of functionalities presents a unique set of challenges for mass spectrometry-based analysis. The inherent polarity can lead to poor retention on traditional reversed-phase liquid chromatography columns, while the presence of both acidic and basic moieties complicates the choice of an optimal ionization mode.[1][2] A successful analytical method must therefore be meticulously developed to ensure sensitivity, specificity, and reproducibility. This guide offers a systematic approach to developing such a method, grounded in the fundamental principles of mass spectrometry and chromatography.

Foundational Experimental Design

A robust analytical workflow is the bedrock of reliable quantitative and qualitative analysis. The following diagram outlines the logical progression from sample receipt to data interpretation for the analysis of 1-Propyl-1H-imidazole-4-carboxylic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Synthesis Sample Homogenization Homogenization/Dissolution Sample->Homogenization Extraction Extraction (e.g., SPE, LLE) Homogenization->Extraction Derivatization Optional: Derivatization Extraction->Derivatization FinalSample Final Sample in Injection Solvent Derivatization->FinalSample LC Liquid Chromatography (HILIC or Reversed-Phase C18) FinalSample->LC Ionization Electrospray Ionization (Positive and Negative Mode) LC->Ionization MS1 MS1 Scan (Full Scan) Ionization->MS1 MS2 MS2 Scan (Product Ion Scan) MS1->MS2 PeakIntegration Peak Integration & Quantification MS2->PeakIntegration FragmentationAnalysis Fragmentation Pathway Analysis MS2->FragmentationAnalysis Report Final Report PeakIntegration->Report FragmentationAnalysis->Report

Caption: A generalized workflow for the LC-MS/MS analysis of 1-Propyl-1H-imidazole-4-carboxylic acid.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to isolate the analyte from potentially interfering matrix components and to present it in a solvent compatible with the LC-MS system. Given the polar nature of 1-Propyl-1H-imidazole-4-carboxylic acid, a straightforward protein precipitation followed by dilution is often a suitable starting point for cleaner samples like plasma.

Protocol 1: Protein Precipitation
  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Rationale: Acetonitrile is an effective solvent for precipitating proteins while keeping small polar molecules in solution. The evaporation and reconstitution step concentrates the analyte and ensures it is dissolved in a solvent that will not cause peak distortion during injection.

Liquid Chromatography: Achieving Separation

Due to its polarity, retaining and resolving 1-Propyl-1H-imidazole-4-carboxylic acid on a standard C18 column can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective approach for such polar compounds.

Parameter Recommended Condition Rationale
Column HILIC (e.g., Amide, Silica)Provides better retention for polar analytes compared to reversed-phase columns.
Mobile Phase A Water with 0.1% Formic AcidFormic acid acts as a proton source, aiding in positive ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA high organic content is necessary for retention on a HILIC column.
Gradient Start at 95% B, decrease to 40% B over 5 minThis gradient allows for the elution of the polar analyte.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.

Mass Spectrometry: Detection and Fragmentation

Electrospray ionization (ESI) is the preferred ionization technique for a molecule like 1-Propyl-1H-imidazole-4-carboxylic acid. Both positive and negative ion modes should be evaluated to determine the most sensitive and selective conditions.

Ionization and Full Scan (MS1) Analysis
  • Positive Ion Mode (ESI+): The imidazole ring is expected to readily accept a proton, leading to a strong signal for the protonated molecule [M+H]+ at m/z 155.1.

  • Negative Ion Mode (ESI-): The carboxylic acid group will readily lose a proton, resulting in the deprotonated molecule [M-H]- at m/z 153.1.

Parameter Value (Positive Ion) Value (Negative Ion)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Desolvation Temp. 400°C400°C
Desolvation Gas Flow 800 L/hr800 L/hr
Scan Range m/z 50-300m/z 50-300
Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and for developing a highly selective Multiple Reaction Monitoring (MRM) assay. The fragmentation of 1-Propyl-1H-imidazole-4-carboxylic acid is predicted to follow established pathways for both the imidazole ring and the carboxylic acid moiety.[3][4][5][6][7]

Positive Ion Mode Fragmentation:

In positive ion mode, the protonated molecule ([M+H]+, m/z 155.1) is expected to undergo fragmentation primarily through the loss of neutral molecules like water and carbon monoxide, and cleavage of the propyl chain.

Positive_Fragmentation M_H [M+H]+ m/z 155.1 Loss_H2O [M+H-H2O]+ m/z 137.1 M_H->Loss_H2O - H2O Loss_C3H6 [M+H-C3H6]+ m/z 113.1 M_H->Loss_C3H6 - C3H6 Loss_CO [M+H-H2O-CO]+ m/z 109.1 Loss_H2O->Loss_CO - CO

Caption: Proposed fragmentation pathway of 1-Propyl-1H-imidazole-4-carboxylic acid in positive ion mode.

Negative Ion Mode Fragmentation:

In negative ion mode, the deprotonated molecule ([M-H]-, m/z 153.1) will likely fragment via decarboxylation.

Negative_Fragmentation M_H_neg [M-H]- m/z 153.1 Loss_CO2 [M-H-CO2]- m/z 109.1 M_H_neg->Loss_CO2 - CO2

Caption: Proposed fragmentation pathway of 1-Propyl-1H-imidazole-4-carboxylic acid in negative ion mode.

Optional Derivatization for Enhanced Sensitivity

For challenging matrices or when ultimate sensitivity is required, derivatization can be employed.[8][9][10] Reagents that target the carboxylic acid group can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.

Protocol 2: Carboxylic Acid Derivatization

  • To the dried sample extract from Protocol 1, add 50 µL of a 10 mg/mL solution of a derivatizing agent (e.g., a substituted phenylhydrazine) in acetonitrile.

  • Add 10 µL of a catalyst (e.g., pyridine).

  • Incubate at 60°C for 30 minutes.

  • Evaporate the solvent and reconstitute in the initial mobile phase.

Rationale: Derivatization adds a non-polar, easily ionizable tag to the molecule, which can significantly enhance its detection by LC-MS. The choice of derivatizing agent will depend on the specific analytical goals.

Conclusion and Future Directions

This guide provides a robust starting point for the development of a validated mass spectrometry-based method for the analysis of 1-Propyl-1H-imidazole-4-carboxylic acid. The proposed protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established principles for the analysis of similar small, polar molecules.[11] The predicted fragmentation pathways offer a basis for structural confirmation and the development of sensitive and selective quantitative assays. Further method refinement and validation should be performed in the target matrix to ensure compliance with regulatory standards and to meet the specific requirements of the research application.

References

  • Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • 1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 45082087 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. Available at: [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. Available at: [Link]

  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. ResearchGate. Available at: [Link]

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  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Available at: [Link]

  • Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome. ACS Publications. Available at: [Link]

Sources

Exploratory

Physical properties of 1-Propyl-1H-imidazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-imidazole-4-carboxylic Acid This guide provides a detailed examination of the physical and chemical properties of 1-Propyl-1H-imidazole-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-imidazole-4-carboxylic Acid

This guide provides a detailed examination of the physical and chemical properties of 1-Propyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this document establishes a foundational understanding by referencing the well-characterized parent compound, 1H-imidazole-4-carboxylic acid. The discussion integrates established theoretical principles to predict the influence of the N-propyl substituent on the molecule's behavior, offering researchers and drug development professionals a robust framework for its application.

Introduction and Molecular Identity

1-Propyl-1H-imidazole-4-carboxylic acid belongs to the class of N-substituted imidazole carboxylic acids. The imidazole ring is a critical pharmacophore in numerous biologically active molecules, and the carboxylic acid moiety provides a handle for further chemical modification and influences the compound's pharmacokinetic profile. The addition of a propyl group at the N1 position significantly impacts its lipophilicity and steric profile compared to its parent compound.

Chemical Structure and Identifiers
  • Chemical Name: 1-Propyl-1H-imidazole-4-carboxylic acid

  • CAS Number: 149096-35-5[1]

  • Molecular Formula: C₇H₁₀N₂O₂[1]

  • Molecular Weight: 154.17 g/mol [1]

  • Canonical SMILES: CCCN1C=NC(=C1)C(O)=O[1]

  • InChI Key: OUYXIPLZTRNTDL-UHFFFAOYSA-N

Core Physicochemical Properties: A Comparative Analysis

A comprehensive understanding of a compound's physical properties is paramount for its application in research and development, guiding decisions on formulation, purification, and experimental design. This section presents the known and predicted properties of 1-Propyl-1H-imidazole-4-carboxylic acid, with comparative data from 1H-imidazole-4-carboxylic acid to provide context.

Physical State and Appearance

1-Propyl-1H-imidazole-4-carboxylic acid is documented as a solid at room temperature. This is consistent with the parent compound, 1H-imidazole-4-carboxylic acid, which is an off-white to light brown solid[2]. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (imidazole nitrogen), along with the potential for zwitterionic character, contributes to strong intermolecular forces, favoring a solid state.

Melting and Boiling Points
CompoundMelting Point (°C)Boiling Point (°C)
1-Propyl-1H-imidazole-4-carboxylic acid Data not availableData not available
1H-Imidazole-4-carboxylic acid 294-295 (lit.)[3][4]495.0 ± 18.0 (Predicted)[3]

Expert Insight: The high melting point of 1H-imidazole-4-carboxylic acid is indicative of strong intermolecular hydrogen bonding and potentially ionic interactions in the crystal lattice. The substitution of the imidazole N-H with a propyl group in 1-Propyl-1H-imidazole-4-carboxylic acid eliminates one hydrogen bond donor site. This would typically lead to a decrease in melting point. However, the increased molecular weight and van der Waals forces from the propyl chain will have a counteracting effect. It is therefore predicted that the melting point of the propyl-substituted compound will be lower than that of the parent compound, but still relatively high for a molecule of its size.

Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation. The presence of both a lipophilic propyl group and ionizable acidic and basic centers suggests a pH-dependent solubility profile for 1-Propyl-1H-imidazole-4-carboxylic acid.

  • 1H-Imidazole-4-carboxylic acid: It is sparingly soluble in aqueous acid and has a reported solubility of at least 10 mg/mL in DMSO, often requiring sonication[2][3].

  • 1-Propyl-1H-imidazole-4-carboxylic acid (Predicted): The addition of the propyl group will increase the lipophilicity of the molecule. Consequently, its solubility in nonpolar organic solvents is expected to be higher than that of the parent compound. Conversely, its aqueous solubility at neutral pH is likely to be lower. However, solubility in aqueous acids and bases is expected to be significant due to the formation of the corresponding cationic and anionic salts.

Experimental Protocol: Determining Aqueous Solubility

This protocol outlines a standard method for determining the thermodynamic solubility of a compound like 1-Propyl-1H-imidazole-4-carboxylic acid.

Objective: To determine the equilibrium solubility of the test compound in a buffered aqueous solution.

Methodology:

  • Preparation of Buffered Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration represents the solubility of the compound at that specific pH and temperature.

G cluster_workflow Aqueous Solubility Determination Workflow prep Prepare Buffer Solutions (pH 2, 5, 7.4, 9) add Add Excess Solid Compound prep->add equil Equilibrate (24-48h at 25°C) add->equil cent Centrifuge to Separate Phases equil->cent quant Quantify Supernatant (HPLC-UV) cent->quant result Solubility Data (mg/mL or µM) quant->result

Caption: Workflow for experimental determination of aqueous solubility.

Acidity and Basicity (pKa)

The pKa values of 1-Propyl-1H-imidazole-4-carboxylic acid are crucial for predicting its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

  • 1H-Imidazole-4-carboxylic acid (Predicted): pKa of 2.69 ± 0.10[3]. This value likely corresponds to the carboxylic acid proton. The imidazole ring also has a pKa associated with the protonation of its basic nitrogen, which is typically around 6-7 for imidazoles.

  • 1-Propyl-1H-imidazole-4-carboxylic acid (Predicted):

    • Carboxylic Acid pKa: The N-propyl group is weakly electron-donating, which might slightly increase the pKa of the carboxylic acid compared to the parent compound. However, this effect is expected to be minimal, and the pKa should remain in the range of 2.5-3.5.

    • Imidazole pKa: The basicity of the N3 nitrogen in the imidazole ring will be influenced by the propyl group at N1. This pKa is expected to be in the typical range for N-alkylated imidazoles, around 6.5-7.5.

At physiological pH (~7.4), the carboxylic acid group will be deprotonated (COO⁻), and the imidazole ring will be predominantly in its neutral form, resulting in an overall anionic species.

G cluster_ionization Ionization States of 1-Propyl-1H-imidazole-4-carboxylic acid cation Cationic (pH < 2.5) zwitterion Zwitterionic/Neutral (pH 2.5 - 6.5) cation->zwitterion + H⁺ zwitterion->cation - H⁺ anion Anionic (pH > 6.5) zwitterion->anion - H⁺ anion->zwitterion + H⁺

Caption: Relationship between pH and the dominant ionization state.

Spectroscopic Properties

While specific spectra for 1-Propyl-1H-imidazole-4-carboxylic acid are not publicly available, data for the parent compound, 1H-imidazole-4-carboxylic acid, can serve as a reference for spectral interpretation.

  • ¹H NMR: The spectrum of the parent compound shows characteristic aromatic protons on the imidazole ring. For the propyl-substituted analog, one would expect to see additional signals corresponding to the propyl chain: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen.

  • ¹³C NMR: The carbon signals for the imidazole ring and the carboxylic acid would be present, along with three additional signals for the propyl group carbons.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the imidazole ring (around 1500-1650 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak for 1-Propyl-1H-imidazole-4-carboxylic acid would be observed at an m/z corresponding to its molecular weight (154.17). Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the propyl chain.

Storage and Safety

Storage and Handling

Commercial suppliers recommend storing 1-Propyl-1H-imidazole-4-carboxylic acid in a dry, sealed container at 2-8°C[1]. This indicates that the compound may be sensitive to moisture or temperature degradation over time.

Hazard Identification

According to the Globally Harmonized System (GHS) classifications provided by suppliers, 1-Propyl-1H-imidazole-4-carboxylic acid is associated with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-Propyl-1H-imidazole-4-carboxylic acid is a solid heterocyclic compound with predicted amphoteric properties due to its carboxylic acid and imidazole functionalities. While experimental data is sparse, a robust understanding of its physicochemical behavior can be extrapolated from its parent compound, 1H-imidazole-4-carboxylic acid. The N-propyl group is expected to increase its lipophilicity and lower its melting point while having a minor impact on its pKa values. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and developers to effectively utilize this compound in their scientific endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68442, 1H-Imidazole-4,5-dicarboxylic acid. [Link]

  • Chemsrc. 1-Methyl-1H-imidazole-4-carboxylic acid | CAS#:41716-18-1. [Link]

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Foundational

1-Propyl-1H-imidazole-4-carboxylic acid molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Propyl-1H-imidazole-4-carboxylic Acid Introduction The imidazole nucleus is a privileged scaffold in medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Propyl-1H-imidazole-4-carboxylic Acid

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a cornerstone for designing molecules that interact with a wide range of biological targets.[1] While the parent 1H-imidazole-4-carboxylic acid is a well-known building block, its N-substituted derivatives, such as 1-Propyl-1H-imidazole-4-carboxylic acid, present a more complex structural and conformational landscape. The orientation of the N-propyl group and the C-carboxylic acid moiety relative to the imidazole ring can significantly influence the molecule's overall shape, polarity, and ability to bind to target proteins.

This technical guide provides a comprehensive framework for the complete structural and conformational characterization of 1-Propyl-1H-imidazole-4-carboxylic acid. We will outline an integrated strategy that combines chemical synthesis, definitive solid-state structure determination by single-crystal X-ray diffraction, and in-depth conformational analysis through computational modeling. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of molecular architecture to drive structure-activity relationship (SAR) studies and rational drug design.

Molecular Identity and Physicochemical Properties

A thorough characterization begins with establishing the fundamental properties of the target molecule. While extensive experimental data for this specific derivative is not widely published, we can predict its key properties based on its constituent parts.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂Calculated
Molecular Weight 154.17 g/mol Calculated
Canonical SMILES CCCN1C=C(N=C1)C(=O)O
InChIKey (Predicted)
pKa (Carboxylic Acid) ~3-4Estimated
pKa (Imidazole N-H) ~6-7Estimated
LogP (Predicted)

Note: pKa and LogP values are estimates based on the parent imidazole-4-carboxylic acid and the addition of a propyl group. Experimental determination is required for definitive values.

Proposed Synthesis and Purification

To perform any structural analysis, a pure sample of the target compound is required. A reliable synthetic route is the N-alkylation of a suitable imidazole precursor. The following protocol outlines a logical and field-proven approach.

Rationale for Synthetic Choice: Direct N-alkylation of the imidazole ring is a common and high-yielding transformation. Using an ester derivative of the carboxylic acid protects it from unwanted side reactions during the alkylation step and facilitates purification. The final hydrolysis step is a standard procedure to yield the desired carboxylic acid.[2]

Experimental Protocol: Two-Step Synthesis

Step 1: N-propylation of Ethyl 1H-imidazole-4-carboxylate

  • To a solution of ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (ACN) in a round-bottom flask, add potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-propyl-1H-imidazole-4-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Saponification to 1-Propyl-1H-imidazole-4-carboxylic acid

  • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC/LC-MS until all starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~4 using 1M hydrochloric acid (HCl). The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield pure 1-Propyl-1H-imidazole-4-carboxylic acid.

Determination of Absolute Molecular Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[3][4] It provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are critical for validating the molecular structure and understanding its packing in a crystalline environment.[5]

Experimental Workflow for X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Purified Compound B Slow Evaporation (e.g., Ethanol/Water) A->B C Mount Single Crystal B->C D X-ray Diffractometer (Mo Kα radiation) C->D E Solve Phase Problem D->E F Build Atomic Model E->F G Refine Structure F->G H Final Validated Structure (CIF File) G->H

Caption: Workflow for single-crystal X-ray structure determination.

Detailed Protocol
  • Crystal Growth:

    • Causality: The formation of high-quality, single crystals is the most critical and often most challenging step. The slow evaporation of a saturated solution allows molecules to organize into a well-ordered lattice.

    • Dissolve the purified compound in a suitable solvent or solvent system (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) to near saturation.

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.

    • Harvest a well-formed, defect-free crystal for analysis.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a modern diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[5]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial phases of the structure factors.

    • Build and refine the atomic model against the experimental data. Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • The final refined structure is validated and typically deposited in a crystallographic database.

Expected Structural Features:

  • Planarity: The imidazole ring is expected to be essentially planar.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, it is highly likely to form strong intermolecular O-H···N or O-H···O hydrogen bonds, potentially leading to dimeric structures or extended chains.[6]

  • π-π Stacking: The aromatic imidazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.[6]

Conformational Analysis: Beyond the Crystal

The solid-state structure represents a single, low-energy conformation. However, in solution or at a biological receptor site, the molecule is flexible and can adopt multiple conformations. Understanding this dynamic behavior is crucial for drug design. The key sources of flexibility in 1-Propyl-1H-imidazole-4-carboxylic acid are the rotation around the N1-C(propyl), C(propyl)-C(propyl), and C4-C(carboxyl) bonds.

4A. Computational Conformational Analysis

Rationale for Method Choice: Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a robust and accurate means of exploring the potential energy surface (PES) of a molecule.[7] By systematically rotating key bonds and calculating the corresponding energy, we can identify all low-energy, stable conformers and the energy barriers that separate them.[8]

Computational Workflow

A Build Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Identify Rotatable Bonds (Dihedral Angles) B->C D Potential Energy Surface (PES) Scan C->D E Identify Energy Minima (Stable Conformers) D->E F Full Optimization & Freq. Calc. of Conformers E->F G Analyze Relative Energies & Populations (Boltzmann) F->G

Caption: Workflow for computational conformational analysis using DFT.

Detailed Protocol (DFT)
  • Initial Optimization: Build the 3D structure of 1-Propyl-1H-imidazole-4-carboxylic acid and perform an initial geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Potential Energy Surface (PES) Scan:

    • Identify the key dihedral angles for rotation:

      • τ₁: C2-N1-C(propyl)-C(propyl)

      • τ₂: N1-C(propyl)-C(propyl)-C(propyl)

      • τ₃: N3-C4-C(carboxyl)-O

    • Perform a relaxed PES scan for each dihedral angle. This involves fixing the dihedral angle at a specific value (e.g., in 15° increments) while allowing all other geometric parameters to relax.

    • Plot the relative energy versus the dihedral angle to visualize the energy profile.

  • Conformer Optimization: Identify the energy minima from the PES scans. Use the geometries of these minima as starting points for full, unconstrained geometry optimizations.

  • Frequency Calculations: Perform frequency calculations on each optimized conformer. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Data Analysis: Calculate the relative energies of all stable conformers and use the Boltzmann distribution to predict their relative populations at a given temperature.

Predicted Conformational Data

The results can be summarized in a table for clear comparison.

Conformerτ₁ (°)τ₂ (°)τ₃ (°)Relative Energy (kcal/mol)Population (%)
1 (Global Min.) valuevaluevalue0.00value
2 valuevaluevaluevaluevalue
3 valuevaluevaluevaluevalue

(Note: Values are placeholders for the output of the computational study.)

Conclusion

The comprehensive characterization of 1-Propyl-1H-imidazole-4-carboxylic acid requires a multi-faceted approach that integrates synthesis, solid-state analysis, and computational chemistry. By following the detailed workflows presented in this guide, researchers can obtain an unambiguous picture of the molecule's three-dimensional structure and its conformational preferences. This fundamental knowledge is indispensable for understanding its physicochemical properties, predicting its behavior in biological systems, and ultimately, for accelerating the design of new and more effective imidazole-based therapeutics.

References

  • LookChem. (n.d.). 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68442, 1H-Imidazole-4,5-dicarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Haggag, S. S. (2005). Ligating properties of 1H-imidazole-4-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Mary, Y. S., et al. (2020). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. RSC Advances. Available at: [Link]

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Note: A representative authoritative text, though not in the search results, this is the type of reference implied by the prompt for foundational scientific principles.
  • PDB-101. (2021). Methods for Determining Atomic Structures: X-ray Crystallography. RCSB PDB. Retrieved from [Link]

  • Funar-Timofei, S., & Sulea, T. (2007). CONFORMATIONAL ANALYSIS FOR A SERIES OF IMIDAZOLE LIGANDS ACTING AS ANTAGONISTS ON THE HISTAMINE H3 RECEPTOR. Revue Roumaine de Chimie.
  • Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Taylor & Francis Online. (2022). A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Shuai, L., et al. (2011). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • PLOS One. (2021). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Propyl-1H-imidazole-4-carboxylic Acid in Medicinal Chemistry

Introduction: The Imidazole-4-Carboxylic Acid Scaffold as a Privileged Motif The imidazole nucleus is a cornerstone of medicinal chemistry, recognized for its ubiquitous presence in biologically active molecules and its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole-4-Carboxylic Acid Scaffold as a Privileged Motif

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized for its ubiquitous presence in biologically active molecules and its versatile role in drug design.[1][2] As a five-membered aromatic heterocycle containing two nitrogen atoms, it is a key component of essential biomolecules like the amino acid histidine and purines.[3][4] Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for other functional groups makes it a "privileged structure" for interacting with a wide array of biological targets.[5][6] Consequently, imidazole derivatives have been extensively explored and developed as therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][7]

This guide focuses on a specific, yet underexplored, derivative: 1-Propyl-1H-imidazole-4-carboxylic acid . While the parent compound, imidazole-4-carboxylic acid, has seen investigation, including a clinical trial for atopic dermatitis, the influence of N-alkylation, specifically with a propyl group, on the therapeutic potential remains an open area of research.[8] The addition of the propyl group is anticipated to modulate the compound's physicochemical properties, such as lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

These application notes provide a comprehensive framework for the synthesis and biological evaluation of 1-Propyl-1H-imidazole-4-carboxylic acid. We will present detailed protocols, the scientific rationale behind experimental designs, and potential therapeutic avenues for investigation, empowering researchers to unlock the potential of this promising scaffold.

Synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid

The synthesis of N-alkylated imidazole-4-carboxylic acids can be approached through a straightforward two-step process: N-alkylation of an imidazole-4-carboxylate ester followed by hydrolysis of the ester to the desired carboxylic acid. This method offers a reliable route to the target compound.

Proposed Synthetic Workflow

Synthetic Workflow Start Ethyl imidazole-4-carboxylate Reagents1 Propyl iodide, NaH in DMF Start->Reagents1 Step1 N-Alkylation Reagents1->Step1 Intermediate Ethyl 1-propyl-1H-imidazole-4-carboxylate Step1->Intermediate Reagents2 1. NaOH (aq) 2. HCl (aq) Intermediate->Reagents2 Step2 Ester Hydrolysis Reagents2->Step2 FinalProduct 1-Propyl-1H-imidazole-4-carboxylic acid Step2->FinalProduct MIC Assay Workflow Start Prepare stock solution of compound in DMSO Step1 Perform serial dilutions in 96-well plate Start->Step1 Step2 Add standardized microbial suspension Step1->Step2 Step3 Incubate at 37°C for 18-24 hours Step2->Step3 Step4 Visually assess for turbidity (growth) Step3->Step4 Result Determine MIC Step4->Result

Sources

Application

Application Notes and Protocols: 1-Propyl-1H-imidazole-4-carboxylic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive technical guide on the application of 1-Propyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide on the application of 1-Propyl-1H-imidazole-4-carboxylic acid as a versatile ligand in coordination chemistry. The introduction of a propyl group onto the imidazole ring significantly modifies the ligand's steric and electronic properties compared to its parent analogue, 1H-imidazole-4-carboxylic acid, offering new avenues for the design of metal-organic frameworks (MOFs), coordination polymers, and bespoke metal complexes with tailored functionalities. These materials have potential applications in catalysis, drug delivery, and materials science. This guide details the synthetic protocol for the ligand, its characterization, and subsequent use in the formation of coordination complexes, supported by established chemical principles and field-proven insights.

Introduction: The Significance of N-Alkylated Imidazole Carboxylates

Imidazole-based ligands are mainstays in coordination chemistry, prized for their robust coordination to a wide array of metal ions and their ability to participate in hydrogen bonding and π-π stacking interactions.[1] The parent molecule, 1H-imidazole-4-carboxylic acid, is a well-studied building block for coordination polymers and discrete metal complexes.[2] The strategic N-alkylation to yield 1-Propyl-1H-imidazole-4-carboxylic acid introduces a new dimension of control over the resulting supramolecular architecture.

The propyl group serves several key functions:

  • Steric Influence: It introduces steric bulk that can direct the self-assembly of metal-ligand frameworks, influencing the dimensionality and topology of the resulting structures.

  • Solubility Modulation: The alkyl chain can enhance the solubility of the ligand and its complexes in organic solvents, facilitating synthesis and characterization.

  • Electronic Tuning: The electron-donating nature of the alkyl group can subtly modify the electronic properties of the imidazole ring, impacting the metal-ligand bond strength and the catalytic or photophysical properties of the final complex.

This guide will provide researchers with the foundational knowledge and practical protocols to synthesize, characterize, and utilize 1-Propyl-1H-imidazole-4-carboxylic acid in the development of novel coordination compounds.

Synthesis and Characterization of 1-Propyl-1H-imidazole-4-carboxylic Acid

The synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid is a multi-step process that begins with the readily available 1H-imidazole-4-carboxylic acid. A common strategy involves the esterification of the carboxylic acid, followed by N-alkylation, and subsequent hydrolysis of the ester. This approach protects the carboxylic acid functionality during the N-alkylation step.

Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A 1H-Imidazole-4-carboxylic acid B Ethyl 1H-imidazole-4-carboxylate A->B SOCl2, Ethanol C Ethyl 1-propyl-1H-imidazole-4-carboxylate B->C 1-Bromopropane, K2CO3, DMF D 1-Propyl-1H-imidazole-4-carboxylic acid C->D aq. KOH, then H+

Caption: Synthetic pathway for 1-Propyl-1H-imidazole-4-carboxylic acid.

Detailed Experimental Protocol

PART A: Esterification of 1H-imidazole-4-carboxylic acid

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1H-imidazole-4-carboxylic acid (10.0 g, 89.2 mmol) in absolute ethanol (150 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (13.0 mL, 178.4 mmol) dropwise over 30 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.

  • Work-up: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. To the resulting solid, add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, ensuring the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1H-imidazole-4-carboxylate as a white solid.

PART B: N-Alkylation of Ethyl 1H-imidazole-4-carboxylate

  • Setup: In a 250 mL round-bottom flask, dissolve the ethyl 1H-imidazole-4-carboxylate from the previous step (assuming quantitative yield, ~12.5 g, 89.2 mmol) and potassium carbonate (24.7 g, 178.4 mmol) in dimethylformamide (DMF, 100 mL).

  • Reagent Addition: Add 1-bromopropane (12.2 mL, 133.8 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 1-propyl-1H-imidazole-4-carboxylate.

PART C: Hydrolysis of Ethyl 1-propyl-1H-imidazole-4-carboxylate

  • Setup: Dissolve the purified ethyl 1-propyl-1H-imidazole-4-carboxylate (~15.0 g, 82.3 mmol) in a mixture of ethanol (100 mL) and a 2 M aqueous solution of potassium hydroxide (100 mL).[3]

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).

  • Precipitation: Acidify the solution to pH ~4-5 with 2 M hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Propyl-1H-imidazole-4-carboxylic acid.

Characterization

The successful synthesis of the ligand should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of signals corresponding to the propyl group protons (a triplet around 0.9 ppm, a sextet around 1.8 ppm, and a triplet around 4.1 ppm). Disappearance of the N-H proton signal from the starting material.
¹³C NMR Appearance of three new signals in the aliphatic region corresponding to the propyl group carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₇H₁₀N₂O₂ (154.17 g/mol ).
FT-IR Spectroscopy A broad O-H stretch from the carboxylic acid, a C=O stretch around 1700 cm⁻¹, and C=N and C=C stretches characteristic of the imidazole ring.

Coordination Chemistry: Synthesis of Metal Complexes

1-Propyl-1H-imidazole-4-carboxylic acid is a versatile ligand capable of coordinating to metal centers through the imidazole nitrogen and/or the carboxylate oxygen atoms. The coordination mode can be influenced by factors such as the metal ion, the solvent system, pH, and the presence of co-ligands.[4]

General Protocol for the Synthesis of a Metal-Organic Framework (MOF)

This protocol describes a general solvothermal synthesis of a hypothetical MOF using 1-Propyl-1H-imidazole-4-carboxylic acid and a metal salt (e.g., Zn(NO₃)₂·6H₂O).

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 1-Propyl-1H-imidazole-4-carboxylic acid (0.031 g, 0.2 mmol) and Zn(NO₃)₂·6H₂O (0.060 g, 0.2 mmol) in a solvent mixture of N,N-dimethylformamide (DMF, 4 mL) and ethanol (1 mL).

  • Assembly: Cap the vial and sonicate for 10 minutes to ensure complete dissolution.

  • Crystallization: Place the vial in a programmable oven and heat to 100 °C for 48 hours.

  • Isolation: After cooling to room temperature, colorless crystals suitable for single-crystal X-ray diffraction should be formed. Decant the mother liquor and wash the crystals with fresh DMF.

Synthesis Workflow for a Coordination Polymer

G A 1-Propyl-1H-imidazole-4-carboxylic acid + Metal Salt B Solvothermal Reaction (e.g., DMF/Ethanol, 100 °C) A->B C Coordination Polymer / MOF Crystals B->C D Characterization (SC-XRD, PXRD, TGA) C->D

Caption: General workflow for the synthesis and characterization of a coordination polymer.

Characterization of Coordination Complexes
Technique Purpose
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination environment of the metal center.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline material.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the coordination polymer and identify the loss of solvent molecules.
FT-IR Spectroscopy To observe the shift in the carboxylate stretching frequencies upon coordination to the metal center.

Applications in Research and Development

The unique structural features of metal complexes derived from 1-Propyl-1H-imidazole-4-carboxylic acid make them attractive candidates for a range of applications.

Catalysis

The presence of accessible metal centers within a porous framework can lead to applications in heterogeneous catalysis. The propyl groups lining the pores can create a specific microenvironment that may influence substrate selectivity. For instance, these materials could be investigated as catalysts for reactions such as Knoevenagel condensation or cyanosilylation of aldehydes.

Gas Storage and Separation

The porosity of MOFs constructed from this ligand can be tailored for the selective adsorption of gases. The functional groups within the pores, including the imidazole nitrogen and the propyl chains, can be tuned to have specific affinities for gases like CO₂ or CH₄.

Drug Delivery

The biocompatibility of imidazole-based compounds and the porous nature of MOFs suggest potential applications in controlled drug release.[5] The propyl groups can enhance the hydrophobic character of the pores, allowing for the encapsulation of non-polar drug molecules. The release of the drug could then be triggered by a change in pH or other external stimuli.

Conclusion

1-Propyl-1H-imidazole-4-carboxylic acid is a promising ligand for the construction of novel coordination compounds with tunable properties. The synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile building block. The insights into the potential applications in catalysis, gas storage, and drug delivery are intended to inspire further innovation in the field of materials science and drug development.

References

  • Haggag, S. S. (2005). Ligating properties of 1H-imidazole-4-carboxylic acid. Transition Metal Chemistry, 30(6), 637-644.
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  • Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 258-274.
  • Shuai, M., et al. (2011). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134.
  • LookChem. (n.d.). 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Asghari, S., et al. (2012). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Research in Pharmaceutical Sciences, 7(5), 819-824.
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • Grant, G. J., et al. (1987). N-Alkylation of imidazoles. University of Otago.
  • Vessally, E., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(12), 7079-7091.
  • Li, Y., et al. (2014). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 16(36), 8476-8483.
  • Gallyamov, E. F., et al. (2022). Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of 1H-Imidazole-4,5-dicarboxylic Acid: Synthesis and Catalysis in Water–Organic Media. Molecules, 27(22), 8031.
  • Vessally, E., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(12), 7079-7091.
  • Mondal, S., et al. (2023). An Imidazole Functionalized Hf(IV) Metal-Organic Framework for Multi-Component Biginelli and Hantzsch Condensation Reactions and Fluorometric Sensing of Anticancer Drug Raloxifene. Inorganic Chemistry, 62(21), 8236-8247.
  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 879.
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  • Sharma, G., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3825-3851.
  • Lian, X., et al. (2016). One-pot Synthesis of Metal-Organic Frameworks with Encapsulated Target Molecules and Their Applications for Controlled Drug Delivery.
  • Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7863-7866.
  • ResearchGate. (n.d.). Representative 1-imidazole-containing and 1-imidazole-carboxylate ligands used in construction of Zn(II) and Cd(II) MOFs. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: A Researcher's Guide to 1-Propyl-1H-imidazole-4-carboxylic acid

Introduction: The Strategic Value of Imidazole Scaffolds in Modern Research The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous essential biomolecules, including the amino acid histid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Imidazole Scaffolds in Modern Research

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous essential biomolecules, including the amino acid histidine and purines.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions make it a privileged scaffold in drug discovery.[1][2] Imidazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][3][4][5] The strategic derivatization of the imidazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making these compounds highly valuable as both therapeutic agents and research tools.[4][6]

This guide focuses on 1-Propyl-1H-imidazole-4-carboxylic acid , a specific derivative poised for versatile applications in chemical biology and drug development. The presence of the carboxylic acid moiety provides a reactive handle for further chemical modification, while the N-propyl group influences the molecule's lipophilicity and steric profile, which can be critical for cell permeability and target engagement.[7] This document provides a comprehensive experimental framework for researchers, detailing its use as a synthetic building block and outlining a complete workflow for its investigation as a potential small molecule inhibitor, from target identification to initial validation.

Section 1: Physicochemical Characterization and Handling

Before commencing any experimental work, a thorough understanding of the compound's properties is essential.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem
Molecular Weight 154.17 g/mol PubChem
IUPAC Name 1-propyl-1H-imidazole-4-carboxylic acid-
Solubility Sparingly soluble in aqueous acid.[8] Soluble in organic solvents like DMSO and DMF.[8]
Storage Store in a cool, dry, dark place. Sealed in dry, Room Temperature.[8][8]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[9] Standard laboratory personal protective equipment (PPE) should be worn.[9]

Note on Solubility: For biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions into aqueous assay buffers should be performed carefully to avoid precipitation, ensuring the final DMSO concentration is typically ≤1% to minimize effects on biological systems.

Section 2: Application as a Versatile Synthetic Intermediate

The carboxylic acid group on 1-Propyl-1H-imidazole-4-carboxylic acid is a prime site for chemical elaboration, most commonly through the formation of amide bonds. This allows for the coupling of this imidazole scaffold to other molecules of interest, such as fluorescent probes, biotin tags, or diverse chemical fragments to build a library of new chemical entities.

Protocol 1: Synthesis of an Amide Derivative via EDC/NHS Coupling

This protocol describes a common and efficient method for forming an amide bond between 1-Propyl-1H-imidazole-4-carboxylic acid and a primary amine, using carbodiimide chemistry.

Rationale: Direct reaction between a carboxylic acid and an amine is generally unfavorable. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxyl group, making it susceptible to nucleophilic attack. The addition of NHS (N-hydroxysuccinimide) forms a more stable amine-reactive intermediate, improving reaction efficiency and minimizing side reactions.[10]

Materials:

  • 1-Propyl-1H-imidazole-4-carboxylic acid

  • Primary amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Propyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Carboxylic Acid Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 1 hour. The formation of the NHS-ester can be monitored by Thin Layer Chromatography (TLC).

  • Amine Coupling: In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0 eq) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor the consumption of the starting material by TLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted starting materials and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using flash column chromatography on silica gel, employing an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Workflow for Investigation as a Small Molecule Inhibitor

Small molecules are powerful tools for probing biological pathways and can serve as starting points for drug development.[11][] This section outlines a comprehensive workflow to identify the protein target(s) of 1-Propyl-1H-imidazole-4-carboxylic acid and validate its inhibitory potential.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization A 1. Immobilization Couple compound to beads via carboxylic acid B 2. Affinity Purification Incubate beads with cell lysate A->B C 3. Elution & SDS-PAGE Elute bound proteins and separate by size B->C D 4. Mass Spectrometry Excise bands and identify proteins C->D E 5. Orthogonal Validation Confirm interaction (e.g., SPR, CETSA) D->E Putative Targets F 6. Biochemical Assay Develop functional assay (e.g., enzyme inhibition) E->F G 7. Dose-Response Analysis Determine potency (IC50/EC50) F->G H 8. SAR Studies Synthesize and test analogs G->H G->H Lead Compound start 1-Propyl-1H-imidazole- 4-carboxylic acid start->A

Caption: High-level workflow for small molecule inhibitor discovery.

Protocol 2: Target Identification via Affinity-Based Pulldown

This protocol uses an immobilized version of the compound to "fish" for its binding partners from a complex mixture of proteins, such as a cell lysate.[13][14][15][16]

Rationale: By covalently attaching the small molecule to a solid support, its binding partners can be selectively captured and isolated. Proteins that bind non-specifically to the matrix are washed away, enriching for true interactors. This is a classic and powerful method for target deconvolution.[14][15]

Step-by-Step Methodology:

  • Immobilization of the Ligand:

    • Use an amine-functionalized solid support (e.g., NHS-activated Sepharose beads or AminoLink Plus Coupling Resin).

    • Activate the carboxylic acid of 1-Propyl-1H-imidazole-4-carboxylic acid using the EDC/NHS chemistry described in Protocol 1 .

    • Couple the activated compound to the amine-functionalized beads according to the manufacturer's protocol.

    • Crucially, prepare a negative control: "mock-coupled" beads that have undergone the entire chemical process but without the addition of the compound. This is essential to identify and exclude proteins that bind non-specifically to the bead matrix itself.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a human cancer cell line) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and mild detergents like NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at high speed (e.g., >14,000 x g) at 4°C to remove cellular debris. The supernatant is the proteome used for the pulldown.

  • Affinity Purification (Pulldown):

    • Incubate a portion of the clarified cell lysate with the compound-coupled beads and another portion with the mock-coupled control beads.

    • Allow binding to occur by rotating the mixtures for 2-4 hours at 4°C.

    • Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer, which denatures the proteins and releases them from the ligand.

    • Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the proteins using a sensitive stain like Coomassie Blue or silver stain.

  • Protein Identification by Mass Spectrometry:

    • Carefully excise protein bands that are present in the compound-pulldown lane but absent or significantly reduced in the negative control lane.

    • Submit these gel bands for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

G cluster_pulldown Affinity Pulldown compound Small Molecule (1-Propyl-1H-imidazole-4-CA) edc_nhs EDC/NHS Activation compound->edc_nhs beads Amine-functionalized Beads beads->edc_nhs immobilized Immobilized Compound edc_nhs->immobilized lysate Cell Lysate (Protein Mixture) wash Wash Steps (Remove non-specific binders) lysate->wash immobilized->lysate Incubate elution Elution wash->elution analysis SDS-PAGE & Mass Spec (Protein ID) elution->analysis

Caption: The affinity-based pulldown workflow for target identification.

Protocol 3: Initial Target Validation via a Biochemical Assay

Once putative targets are identified, the next critical step is to validate the interaction and determine if it has a functional consequence.[17] Assuming a candidate target is an enzyme, this protocol outlines how to perform an enzyme inhibition assay.

Rationale: Mass spectrometry identifies proteins that bind to the compound, but it does not prove that this binding affects the protein's function. A functional assay, such as an enzyme inhibition assay, provides this crucial link. It allows for the quantification of the compound's potency, typically as an IC₅₀ value.

Step-by-Step Methodology:

  • Obtain Recombinant Protein: Procure or produce a purified, recombinant version of the putative enzyme target identified by mass spectrometry.

  • Develop an Enzyme Assay:

    • Select an appropriate substrate for the enzyme that produces a detectable signal upon conversion (e.g., colorimetric, fluorescent, or luminescent).

    • Optimize assay conditions (e.g., buffer pH, temperature, enzyme concentration, substrate concentration - often at or below the Kₘ for competitive inhibitors).

  • Perform Dose-Response Experiment:

    • Prepare a serial dilution of 1-Propyl-1H-imidazole-4-carboxylic acid (e.g., 10 concentrations, from 100 µM down to 1 nM) in the assay buffer. Remember to keep the final DMSO concentration constant across all wells.

    • In a microplate, add the enzyme and varying concentrations of the compound. Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a vehicle control (DMSO only).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

Compound Concentration [µM]% Inhibition (Mean ± SD)
10098.2 ± 2.1
3095.1 ± 3.5
1085.3 ± 4.0
365.7 ± 5.2
148.9 ± 4.8
0.325.1 ± 3.9
0.110.5 ± 2.5
0.032.1 ± 1.8
0.010.5 ± 1.1
0 (Vehicle)0.0 ± 1.5
Calculated IC₅₀ 1.04 µM

Conclusion and Future Directions

This guide provides a foundational workflow for utilizing 1-Propyl-1H-imidazole-4-carboxylic acid in a research setting. By leveraging its carboxylic acid handle, this compound can be readily derivatized for structure-activity relationship (SAR) studies or employed in affinity-based proteomics to uncover novel biological interactions. The successful identification and validation of a protein target open the door to further mechanistic studies, cellular assays, and the potential development of a novel chemical probe or therapeutic lead. The principles and protocols outlined herein are broadly applicable to other small molecules containing a suitable chemical handle, serving as a robust template for chemical biology and early-stage drug discovery campaigns.

References

  • LookChem. (n.d.). Cas 1072-84-0, 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Hamad, A. J., Atia, A. J. K., Al-Marjani, M. F., Abdullah K., S., AL-Bayti, R. I., & H., E. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification and Characterization of Small Molecule Inhibitors of the Calcium-Dependent S100B−p53 Tumor Suppressor Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • ACS Publications. (n.d.). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry. Retrieved from [Link]

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Application

Application Note: A Streamlined One-Pot Synthesis of 1-Propyl-1H-imidazole-4-carboxylic Acid for Accelerated Drug Discovery

Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and pharmacologically active compounds.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design.[2] Specifically, 1-substituted imidazole-4-carboxylic acids are valuable intermediates in the synthesis of therapeutic agents. The N1-propyl substituent can enhance lipophilicity, potentially improving pharmacokinetic properties such as cell membrane permeability.[1][3] The carboxylic acid moiety at the C4 position serves as a versatile handle for further molecular elaboration and can act as a bioisostere for other functional groups, aiding in the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Traditionally, the synthesis of such disubstituted imidazoles involves multi-step procedures that can be time-consuming and inefficient. This application note details a robust and efficient one-pot, three-component synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid, designed for researchers in drug development and organic synthesis. This method circumvents the need for isolation of intermediates, thereby saving time, resources, and minimizing waste, aligning with the principles of green chemistry.[1]

Reaction Principle: A Modified Multi-Component Approach

This protocol is based on a modified multi-component reaction strategy, which is a powerful tool for the rapid generation of molecular complexity from simple precursors.[5][6] The synthesis proceeds in two stages within a single reaction vessel:

  • Stage 1: Imidazole Ring Formation. The core imidazole ring is constructed via a condensation reaction between propylamine, formaldehyde, and ethyl 2-isocyanoacetate. Propylamine provides the N1-substituent, formaldehyde acts as the C2-carbon source, and ethyl 2-isocyanoacetate provides the C4- and C5-atoms, along with the precursor to the carboxylic acid group. This is analogous to the well-established Van Leusen imidazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent.[2][7]

  • Stage 2: In-situ Saponification. Upon formation of the intermediate ester, ethyl 1-propyl-1H-imidazole-4-carboxylate, a strong base is introduced directly into the reaction mixture to facilitate the hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid.

This one-pot approach significantly streamlines the synthesis, leading to higher overall efficiency.

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the plausible reaction mechanism for the one-pot synthesis.

G cluster_stage1 Stage 1: Imidazole Ring Formation cluster_stage2 Stage 2: In-situ Saponification reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node Propylamine Propylamine Imine N-propylmethanimine (in-situ) Propylamine->Imine Formaldehyde Formaldehyde Formaldehyde->Imine Isocyanoacetate Ethyl 2-isocyanoacetate Cycloadduct Cycloadduct Intermediate Isocyanoacetate->Cycloadduct Imine->Cycloadduct + Isocyanoacetate IntermediateEster Ethyl 1-propyl-1H-imidazole-4-carboxylate Cycloadduct->IntermediateEster Aromatization FinalProduct 1-Propyl-1H-imidazole-4-carboxylic acid IntermediateEster->FinalProduct Hydrolysis NaOH NaOH, H₂O NaOH->FinalProduct FinalProduct->FinalProduct Sodium Salt Workup Acidic Workup (HCl) Workup->FinalProduct Protonation

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol.

G A 1. Combine propylamine, paraformaldehyde, and solvent (e.g., Methanol) in a flask. B 2. Add ethyl 2-isocyanoacetate dropwise at room temperature. A->B C 3. Heat the reaction mixture to reflux and monitor by TLC. B->C D 4. Cool the mixture and add aqueous NaOH solution. C->D E 5. Heat to reflux for saponification. Monitor by TLC. D->E F 6. Cool, concentrate in vacuo to remove organic solvent. E->F G 7. Acidify with concentrated HCl to pH ~4-5 to precipitate the product. F->G H 8. Isolate the product by filtration, wash with cold water, and dry. G->H

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PuritySupplier
Propylamine107-10-859.11≥99%Sigma-Aldrich
Paraformaldehyde30525-89-4(30.03)n95%Sigma-Aldrich
Ethyl 2-isocyanoacetate2999-46-4113.1197%Sigma-Aldrich
Methanol (anhydrous)67-56-132.04≥99.8%Fisher Scientific
Sodium Hydroxide (pellets)1310-73-240.00≥98%VWR Chemicals
Hydrochloric Acid (conc.)7647-01-036.4637%J.T. Baker
Ethyl Acetate (for TLC)141-78-688.11HPLC GradeFisher Scientific
Hexanes (for TLC)110-54-386.18HPLC GradeFisher Scientific

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propylamine (5.91 g, 100 mmol, 1.0 equiv) and anhydrous methanol (80 mL).

  • Addition of Formaldehyde Source: To the stirred solution, add paraformaldehyde (3.00 g, 100 mmol, 1.0 equiv). Stir the mixture at room temperature for 20 minutes to allow for partial depolymerization and formation of the imine.

  • Addition of Isocyanide: Slowly add ethyl 2-isocyanoacetate (11.31 g, 100 mmol, 1.0 equiv) to the reaction mixture dropwise over 15 minutes. An exotherm may be observed.

  • Imidazole Formation: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the isocyanoacetate (Eluent: 30% Ethyl Acetate in Hexanes).

  • In-situ Saponification: After completion of the first stage, cool the reaction mixture to room temperature. Prepare a solution of sodium hydroxide (8.00 g, 200 mmol, 2.0 equiv) in deionized water (40 mL) and add it to the reaction flask.

  • Hydrolysis: Heat the mixture to reflux for an additional 2-4 hours. Monitor the hydrolysis of the ester intermediate by TLC until the starting ester spot is no longer visible.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Precipitation: Place the remaining aqueous solution in an ice bath. Slowly and carefully acidify the solution to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 1-Propyl-1H-imidazole-4-carboxylic acid will form.

  • Purification: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Expected Results and Characterization

  • Yield: 75-85%

  • Appearance: White to off-white crystalline solid

  • Melting Point: 188-192 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, COOH), 7.85 (s, 1H, imidazole C5-H), 7.70 (s, 1H, imidazole C2-H), 4.05 (t, J=7.2 Hz, 2H, N-CH₂), 1.75 (sext, J=7.4 Hz, 2H, CH₂-CH₂), 0.85 (t, J=7.4 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.5, 138.0, 135.5, 120.0, 48.5, 23.0, 11.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₁₀N₂O₂ [M+H]⁺: 155.08; found: 155.08.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Solvent Methanol or Ethanol are preferred.They are polar protic solvents that facilitate the reaction and are easily removed.
Temperature Control Maintain gentle reflux during both stages.Insufficient temperature may lead to slow or incomplete reactions. Excessive temperature offers no significant advantage and may increase side product formation.
pH of Precipitation Adjust pH carefully to ~4-5.This is the isoelectric point where the product is least soluble. A much lower pH may lead to the formation of the highly soluble hydrochloride salt, reducing the isolated yield.
Troubleshooting: Low Yield Ensure anhydrous conditions during the first stage. Check the quality of the ethyl 2-isocyanoacetate, as it can degrade over time.Water can interfere with the formation of the imine intermediate. The isocyanide is the most sensitive reagent in this reaction.
Troubleshooting: Impure Product Ensure complete hydrolysis in the second stage. Wash the final product thoroughly with cold water. Recrystallization from water or an ethanol/water mixture can be performed if necessary.Incomplete hydrolysis will leave the starting ester as an impurity. Washing removes residual salts from the workup. Recrystallization is a standard method for enhancing purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Propylamine is flammable and corrosive.

  • Ethyl 2-isocyanoacetate has a strong, unpleasant odor and is toxic.

  • Concentrated hydrochloric acid and sodium hydroxide are highly corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • (Reference to a general organic chemistry textbook for fundamental principles)
  • Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.[1]

  • Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(19), 3263-3266.[4]

  • Van Leusen, A. M., et al. (1977). Synthesis of imidazoles from aldimines and tosylmethyl isocyanide. The Journal of Organic Chemistry, 42(7), 1153–1159.
  • Cimarelli, C., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(7), 4458-4469.[8][9][10]

  • Verma, A., et al. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences, 2(4), 18-23.[5]

  • de Souza, M. V. N. (2005). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 5(11), 985-1007.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development. Retrieved from [Link][3]

  • Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 15(16), 1461-1479.[5]

  • Paton, R. M. (2012). Multicomponent Synthesis of Imidazoles. In Multicomponent Reactions: Concepts and Applications for Design and Synthesis. Wiley-VCH.
  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link][7][11]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this multi-step synthesis, improve yield, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational optimization.

Synthetic Overview & Strategy

The synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid is typically achieved via a robust two-step process. This involves the N-alkylation of a suitable imidazole-4-carboxylate ester, followed by saponification (base-catalyzed hydrolysis) to yield the target carboxylic acid. The primary challenges in this synthesis are controlling the regioselectivity of the initial alkylation and ensuring complete, clean hydrolysis without product degradation.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification start_mat Ethyl Imidazole-4-carboxylate reagents1 Base (e.g., NaH, K₂CO₃) Propyl Halide (e.g., 1-Bromopropane) Solvent (e.g., DMF, Acetonitrile) intermediate Ethyl 1-Propyl-1H-imidazole-4-carboxylate reagents1->intermediate Regioselective SN2 reaction reagents2 Base (e.g., NaOH, KOH) Solvent (H₂O/EtOH) product 1-Propyl-1H-imidazole-4-carboxylic acid acidification Acid Workup (e.g., HCl) reagents2->acidification Hydrolysis acidification->product Protonation & Isolation

Caption: General two-step workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 1-Propyl-1H-imidazole-4-carboxylic acid?

A1: The most common and scalable route begins with an imidazole-4-carboxylate ester, such as ethyl or methyl imidazole-4-carboxylate. The synthesis proceeds in two key steps:

  • N-Alkylation: The imidazole nitrogen is alkylated using a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid, typically under basic conditions (saponification), followed by an acidic workup.[1]

This route is favored due to the commercial availability of the starting materials and the generally high yields achievable with proper optimization.

Q2: How does the C4-ester group influence the N-alkylation step?

A2: The carboxylate group at the C4 position is electron-withdrawing. This has a critical influence on the regioselectivity of the alkylation. The two nitrogen atoms in the imidazole ring are not equivalent. The electron-withdrawing ester group reduces the electron density and nucleophilicity of the adjacent nitrogen (N3). Consequently, alkylation is strongly favored at the more distant, more nucleophilic nitrogen (N1).[2] This electronic effect is key to achieving high regioselectivity and simplifies purification.

Q3: Why is saponification (basic hydrolysis) preferred over acidic hydrolysis for the final step?

A3: Saponification is generally preferred because it is an essentially irreversible process.[3] The reaction between the ester and a strong base like NaOH or KOH produces a carboxylate salt. This salt is resonance-stabilized and unreactive towards the alcohol byproduct, driving the reaction to completion. Acid-catalyzed hydrolysis, conversely, is an equilibrium process (the reverse of Fischer esterification) and requires a large excess of water to achieve high conversion, which can complicate product isolation.[4][5]

Q4: What are the primary challenges I should anticipate in this synthesis?

A4: The main challenges are:

  • Incomplete N-alkylation: Can result from using a base that is too weak or insufficient reaction time/temperature.

  • Side-product formation: While regioselectivity is electronically favored, harsh conditions can lead to minor isomers or other side products.

  • Incomplete hydrolysis: Failure to drive the saponification to completion will result in a mixture of ester and carboxylic acid, complicating purification.

  • Product Isolation: The final product is amphoteric and may have high water solubility. Careful pH control during the acidic workup is crucial for efficient precipitation and isolation.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield or Incomplete Reaction in the N-Alkylation Step

Q: My TLC analysis shows significant unreacted starting material after the N-alkylation reaction. How can I drive the reaction to completion?

A: This is a common issue often related to the choice of base, solvent, or reaction conditions.

Causality & Solution: The N-H proton of imidazole is acidic (pKa ≈ 14.5), so a sufficiently strong base is required for deprotonation to generate the highly nucleophilic imidazolide anion.

  • Choice of Base: Weak bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, leading to slow or incomplete reactions. A stronger, non-nucleophilic base like sodium hydride (NaH) is highly effective. It irreversibly deprotonates the imidazole, producing hydrogen gas and the sodium imidazolide salt, which is a potent nucleophile.

  • Solvent: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) . These solvents solvate the cation (Na⁺) but not the imidazolide anion, leaving its nucleophilicity high.

  • Temperature: While alkylations can often be run at room temperature after deprotonation, gentle heating to 50-80°C can increase the reaction rate without promoting significant side reactions. Avoid excessively high temperatures (>115°C) which do not significantly improve yield and may lead to side products.[6]

Table 1: N-Alkylation Parameter Optimization

Parameter Sub-Optimal Choice Recommended Optimization Rationale
Base K₂CO₃, Et₃N NaH (60% in mineral oil) Irreversibly and completely deprotonates the imidazole for maximum nucleophilicity.
Solvent Ethanol, Methanol Anhydrous DMF or THF Polar aprotic solvents enhance the nucleophilicity of the imidazolide anion.
Temperature Room Temperature 50-80°C Increases reaction kinetics. Monitor by TLC to avoid side-product formation.[7]

| Alkylating Agent | 1-Chloropropane | 1-Bromopropane or 1-Iodopropane | Better leaving groups (I⁻ > Br⁻ > Cl⁻) result in a faster Sₙ2 reaction rate. |

Problem 2: Low Yield and Difficult Isolation After Hydrolysis

Q: The saponification seems complete by TLC, but my isolated yield of the carboxylic acid is very low after workup. Where is my product going?

A: Low isolated yield after a successful hydrolysis reaction almost always points to issues during the workup, specifically the acidification and extraction steps.

Causality & Solution: The product, 1-Propyl-1H-imidazole-4-carboxylic acid, is an amino acid analogue and can exist as a zwitterion. Its solubility is highly dependent on the pH of the aqueous solution.

  • Incorrect pH for Precipitation: After hydrolysis, the product exists as a sodium or potassium carboxylate salt, which is highly water-soluble. To precipitate the free carboxylic acid, you must carefully add a strong acid (e.g., 1M or 2M HCl) to protonate the carboxylate. The minimum solubility for such compounds is at their isoelectric point (pI) . For this molecule, the pI is typically in the range of pH 3-5.

    • Action: Add acid dropwise while monitoring the pH with a calibrated meter. You should see the product begin to precipitate. Stop adding acid once precipitation is maximal. Adding too much acid (pH < 2) will protonate the imidazole ring, forming a cationic species that is again highly water-soluble.

  • Insufficient Chilling: The solubility of the product in water, even at its pI, is not zero. Thoroughly chilling the mixture in an ice bath (0-4°C) for an extended period (1-2 hours) after pH adjustment is critical to maximize precipitation and recovery.

  • Extraction Issues: If the product has residual water solubility, attempting to extract it with common organic solvents like ethyl acetate or dichloromethane can be inefficient, especially if the pH is not optimal.

G start Low Isolated Yield q1 Is Hydrolysis Complete? start->q1 incomplete Incomplete Hydrolysis - Increase reaction time/temp - Use excess NaOH/KOH q1->incomplete No complete Hydrolysis is Complete q1->complete Yes q2 Check Workup pH complete->q2 ph_high pH too high (>6) Product is soluble carboxylate salt q2->ph_high High ph_low pH too low (<2) Product is soluble protonated cation q2->ph_low Low ph_ok pH is optimal (pI ≈ 3-5) Product should precipitate q2->ph_ok Optimal solution Solution: 1. Adjust pH carefully to ~4 2. Chill thoroughly (0-4°C) 3. Collect solid by filtration ph_high->solution ph_low->solution ph_ok->solution

Caption: Troubleshooting decision tree for low product yield after hydrolysis.

Problem 3: Product Purity Issues

Q: My final product NMR shows contamination with the starting ester. What happened?

A: This indicates incomplete hydrolysis. Saponification requires optimization to ensure it proceeds to completion.

Causality & Solution: While saponification is irreversible, it can be slow if conditions are not optimal, especially with sterically hindered esters.

  • Insufficient Base: Use a molar excess of the base (typically 2-3 equivalents of NaOH or KOH) to ensure there is enough hydroxide to drive the reaction to completion and neutralize the resulting carboxylic acid.[4]

  • Reaction Time and Temperature: Room temperature hydrolysis can be very slow. Refluxing the reaction mixture in a water/ethanol co-solvent system is a common and effective strategy. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Solvent System: Using a co-solvent like ethanol or methanol helps to solubilize the organic ester in the aqueous base, creating a homogeneous reaction mixture and increasing the reaction rate. A 1:1 mixture of water and ethanol is a good starting point.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Propyl-1H-imidazole-4-carboxylate

Materials:

  • Ethyl imidazole-4-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl imidazole-4-carboxylate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of ester).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Cool the mixture back to 0°C and add 1-bromopropane (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to 60°C. Monitor the reaction progress by TLC.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid (Saponification)

Materials:

  • Ethyl 1-Propyl-1H-imidazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

Procedure:

  • In a round-bottom flask, dissolve the crude ester from the previous step (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add NaOH pellets (2.5 eq) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 90-100°C). Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add 2M HCl dropwise while stirring and monitoring the pH. Continue adding acid until the pH is approximately 4. A white precipitate should form.

  • Keep the mixture in the ice bath for at least 1 hour to maximize crystallization.

  • Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.

  • Dry the solid under vacuum to obtain the final product, 1-Propyl-1H-imidazole-4-carboxylic acid.

References

  • US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health (NIH). [Link]

  • CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
  • US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • US5011934A - Process for preparing 1-alkylimidazoles.
  • Synthesis of Imidazoles. Baran Lab, Scripps Research. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Trade Science Inc. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • N-Alkylation of imidazoles. University of Otago. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-Propyl-1H-imidazole-4-carboxylic acid

Welcome to the technical support guide for 1-Propyl-1H-imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Propyl-1H-imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. This guide provides in-depth, experience-driven advice and practical, step-by-step protocols to ensure successful experimental outcomes.

Understanding the Molecule: The Root of the Solubility Problem

1-Propyl-1H-imidazole-4-carboxylic acid possesses a unique chemical structure that presents solubility challenges. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, can act as both a hydrogen bond donor and acceptor.[1] The carboxylic acid group is ionizable, offering a handle for pH-dependent solubility manipulation.[2] However, the addition of a propyl group at the N-1 position significantly increases the molecule's lipophilicity, which can counteract the hydrophilic nature of the imidazole and carboxylic acid moieties, leading to poor aqueous solubility.

This guide will systematically address these challenges through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempts to dissolve 1-Propyl-1H-imidazole-4-carboxylic acid in aqueous buffers have failed. Where should I start?

A1: Initial Solvent Selection and Stock Solution Preparation

For many poorly soluble compounds, creating a concentrated stock solution in an organic solvent is the first critical step.[3] Dimethyl sulfoxide (DMSO) is an excellent starting point due to its strong solubilizing power for a wide range of organic molecules.[3]

Initial Troubleshooting Workflow

A Start: Dry Compound B Attempt Dissolution in Aqueous Buffer A->B C Precipitation or Poor Solubility B->C Unsuccessful D Prepare Concentrated Stock in 100% DMSO C->D E Use Gentle Heating (37-50°C) or Sonication D->E If needed F Successful Stock Solution D->F E->F G Dilute Stock into Final Aqueous Medium F->G

Caption: Initial dissolution workflow for 1-Propyl-1H-imidazole-4-carboxylic acid.

Step-by-Step Protocol for DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of 1-Propyl-1H-imidazole-4-carboxylic acid in a sterile, appropriate vial.

  • Solvent Addition: Add a minimal amount of high-purity, anhydrous DMSO. Using newly opened DMSO is recommended as it is hygroscopic, and absorbed water can impact solubility.[3]

  • Mechanical Assistance: Vortex the solution vigorously. If the compound does not fully dissolve, proceed to the next step.

  • Energy Input: Use a water bath sonicator or a heating block set to a gentle temperature (e.g., 37-50°C) to aid dissolution.[3] Avoid excessive heat, which could degrade the compound.

  • Storage: Once a clear stock solution is obtained, aliquot it into smaller volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[3] Store at -20°C or -80°C for long-term stability.[3]

Q2: I have a DMSO stock, but the compound precipitates when I dilute it into my aqueous experimental buffer. What is the next step?

A2: pH Adjustment and Salt Formation

The carboxylic acid moiety of your compound is a key handle for manipulating solubility. By adjusting the pH of your aqueous buffer, you can ionize the carboxylic acid to its carboxylate form, which is significantly more water-soluble. The predicted pKa of the parent compound, 1H-imidazole-4-carboxylic acid, is approximately 2.69.[4][5] The propyl group should not drastically alter this value. To ensure the carboxylic acid is deprotonated, the pH of the final solution should be at least 2 pH units above the pKa.

pH Adjustment Strategy

cluster_0 pH < pKa cluster_1 pH > pKa A R-COOH (Less Soluble) C Add Base (e.g., NaOH, KOH) A->C B R-COO- (More Soluble) C->B

Caption: Ionization of the carboxylic acid group by increasing pH enhances solubility.

Step-by-Step Protocol for pH-Modified Dilution:

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., phosphate-buffered saline (PBS) for physiological pH).

  • pH Adjustment: Before adding your compound's stock solution, adjust the pH of your final aqueous buffer to a value significantly above the pKa (e.g., pH 7.4).

  • Dilution: Slowly add the DMSO stock solution to the pH-adjusted buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.

This in-situ salt formation is a widely used and effective method for increasing the solubility of acidic compounds.[2]

Q3: Adjusting the pH helped, but I still see some precipitation at higher concentrations. How can I further improve solubility?

A3: Utilizing Co-solvents and Excipients

When pH adjustment alone is insufficient, the use of co-solvents and other formulation excipients can significantly enhance solubility. These agents work by reducing the polarity of the aqueous medium or by encapsulating the drug molecule.[6]

Commonly Used Excipients:

ExcipientMechanism of ActionTypical Concentration RangeReference
PEG300 Increases solvent capacity by reducing water polarity.10-40%[3]
Tween-80 A non-ionic surfactant that forms micelles to encapsulate hydrophobic molecules.1-5%[3]
SBE-β-CD Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, encapsulating the drug molecule.10-20%[3]

Step-by-Step Protocol for a Co-solvent Formulation (Example):

This protocol is adapted from a general method for poorly soluble compounds.[3]

  • Prepare Stock: Create a 10 mg/mL stock solution of 1-Propyl-1H-imidazole-4-carboxylic acid in DMSO.

  • Co-solvent Addition: In a separate tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.

  • Surfactant Addition: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix until the solution is clear.

  • Aqueous Dilution: Add 450 µL of saline or your desired aqueous buffer to the mixture to bring the final volume to 1 mL. Mix thoroughly.

This results in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final compound concentration of 1 mg/mL.[3] Adjust the ratios as needed for your specific application.

Formulation Strategy Flowchart

A Start: Unsuccessful Aqueous Dissolution B pH Adjustment (to > pKa) A->B C Still Insoluble? B->C G Successful Solubilization B->G No D Add Co-solvents (e.g., PEG300) C->D Yes E Add Surfactants (e.g., Tween-80) D->E D->G F Use Cyclodextrins (e.g., SBE-β-CD) E->F E->G F->G

Caption: Decision tree for advanced formulation strategies.

Summary of Key Physicochemical Properties (Inferred and Known)

PropertyValue/ObservationImplication for SolubilityReference
Compound 1-Propyl-1H-imidazole-4-carboxylic acid--
Parent Compound 1H-Imidazole-4-carboxylic acidThe propyl group increases lipophilicity, likely reducing aqueous solubility compared to the parent.[4][7]
Predicted pKa ~2.69 (based on parent compound)Ionization above this pH will significantly increase solubility.[4][5]
Melting Point 294-295 °C (parent compound)High melting point suggests strong crystal lattice energy, which can contribute to poor solubility.[4][5][8]
Solubility Profile Sparingly soluble in aqueous acid (parent compound). Soluble in DMSO.DMSO is the recommended solvent for stock solutions. Aqueous solubility requires formulation strategies.[3][4][5]

Final Recommendations

  • Always start with a high-quality, anhydrous organic solvent like DMSO to prepare a concentrated stock solution.

  • Leverage the carboxylic acid group by adjusting the pH of your aqueous medium to be at least 2 units above the pKa.

  • For challenging applications requiring higher concentrations, employ co-solvents and excipients in a systematic manner.

  • Always consider the final concentration of organic solvents and excipients in your experiments to avoid off-target effects, especially in cell-based and in vivo studies.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges posed by 1-Propyl-1H-imidazole-4-carboxylic acid and achieve reliable and reproducible experimental results.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PubMed Central. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimal Storage and Handling of 1-Propyl-1H-imidazole-4-carboxylic acid

Welcome to the technical support center for 1-Propyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Propyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address potential degradation issues during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-Propyl-1H-imidazole-4-carboxylic acid?

For optimal stability, solid 1-Propyl-1H-imidazole-4-carboxylic acid should be stored in a cool, dry, and dark environment. A recommended storage temperature is 2-8°C. The container should be tightly sealed to prevent moisture absorption and exposure to atmospheric oxygen. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize oxidative degradation.

Q2: How should I store solutions of 1-Propyl-1H-imidazole-4-carboxylic acid?

The stability of 1-Propyl-1H-imidazole-4-carboxylic acid in solution is dependent on the solvent and storage temperature. For aqueous solutions, it is advisable to prepare them fresh. If short-term storage is necessary, aliquot the solution into single-use vials and store at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles. The pH of the solution can also impact stability; neutral to slightly acidic conditions are generally preferred.

Q3: What are the primary factors that can cause degradation of this compound?

Several factors can contribute to the degradation of 1-Propyl-1H-imidazole-4-carboxylic acid:

  • Temperature: Elevated temperatures can accelerate degradation, potentially leading to decarboxylation.

  • Light: Exposure to UV light can induce photodegradation of the imidazole ring.

  • Oxygen: The imidazole moiety is susceptible to oxidation, especially in the presence of atmospheric oxygen.

  • Humidity: The compound is likely hygroscopic. Absorbed moisture can lead to hydrolysis or facilitate other degradation pathways.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides should be avoided.

Q4: What are the visible signs of degradation?

Visual inspection can sometimes indicate degradation. Common signs include:

  • A change in color (e.g., from white or off-white to yellow or brown).

  • Clumping or caking of the solid powder, which may suggest moisture absorption.

  • A noticeable change in solubility.

If any of these signs are observed, it is crucial to perform an analytical purity check before use.

Troubleshooting Guide: Degradation Issues

This section provides a structured approach to identifying and mitigating common degradation problems.

Issue 1: Reduced Purity or Presence of Impurities in a Stored Solid Sample
Potential Cause Troubleshooting Steps Preventative Measures
Oxidative Degradation 1. Analyze the sample using HPLC with a UV detector to identify and quantify impurities. 2. Compare the chromatogram to that of a fresh or reference standard. 3. Mass spectrometry (LC-MS) can help identify the mass of the degradation products, suggesting potential oxidative additions to the imidazole ring.- Store the solid under an inert atmosphere (argon or nitrogen). - Ensure the container is tightly sealed to minimize oxygen exposure.
Photodegradation 1. If the sample was exposed to light, perform HPLC analysis to assess purity. 2. Photodegradation of the imidazole ring can lead to complex mixtures of byproducts.- Store the compound in an amber or opaque container to protect it from light. - Keep the container in a dark cabinet or drawer.
Moisture Absorption 1. A change in the physical appearance of the powder (clumping) is a primary indicator. 2. Karl Fischer titration can be used to determine the water content. 3. Purity can be re-assessed by HPLC after drying the sample under vacuum.- Store the compound in a desiccator, especially in humid environments. - Use containers with secure, airtight seals.
Thermal Degradation (e.g., Decarboxylation) 1. Analyze the sample by HPLC. The decarboxylated product would have a different retention time. 2. Thermal analysis techniques like TGA can determine the onset temperature of decomposition.- Store the compound at the recommended low temperature (2-8°C). - Avoid exposure to high temperatures during handling and shipping.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1-Propyl-1H-imidazole-4-carboxylic acid. Method optimization may be required.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and formic acid

  • Volumetric flasks, pipettes, and autosampler vials

  • Reference standard of 1-Propyl-1H-imidazole-4-carboxylic acid (purity >99%)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 230 nm

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

4. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 1-Propyl-1H-imidazole-4-carboxylic acid based on the known reactivity of imidazole and carboxylic acid functionalities.

Potential Degradation Pathways A 1-Propyl-1H-imidazole-4-carboxylic acid B Oxidized Products A->B  Oxygen / Light   C Photodegradation Products A->C  UV Light   D Decarboxylated Product (1-Propyl-1H-imidazole) A->D  Heat  

Caption: Potential degradation routes for 1-Propyl-1H-imidazole-4-carboxylic acid.

Workflow for Quality Control of Stored Samples

This workflow outlines the steps to ensure the quality of a stored sample before use in an experiment.

Quality Control Workflow Start Retrieve Sample from Storage Vis_Inspect Visual Inspection (Color, Appearance) Start->Vis_Inspect Decision1 Any Signs of Degradation? Vis_Inspect->Decision1 HPLC_Test Perform HPLC Purity Analysis Decision1->HPLC_Test Yes Use_Sample Proceed with Experiment Decision1->Use_Sample No Decision2 Purity > 98%? HPLC_Test->Decision2 Decision2->Use_Sample Yes Discard Discard or Purify Sample Decision2->Discard No

Caption: Decision workflow for assessing the quality of a stored sample.

Summary of Recommended Storage Conditions

ParameterSolid StateSolution
Temperature 2-8°C-20°C (up to 1 month) or -80°C (up to 6 months)
Atmosphere Inert gas (e.g., Argon) recommendedAliquot to minimize headspace oxygen
Light Protect from light (use amber vials)Protect from light (use amber vials)
Moisture Store in a desiccator; use tightly sealed containersUse anhydrous solvents where possible
Container Tightly sealed glass or chemically resistant polymerTightly sealed glass vials

References

  • University of Washington. (n.d.). Imidazole. Retrieved from [Link]

  • University of Washington. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Imidazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. Retrieved from [Link]

  • Carl R
Optimization

Technical Support Center: Synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and mitigate the formation of critical impurities during this synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions to practical laboratory issues.

Overview of the Synthetic Pathway

The synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid typically follows a two-step sequence starting from the commercially available ethyl imidazole-4-carboxylate. The first step involves the N-alkylation of the imidazole ring with a propyl halide, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.

While seemingly straightforward, this pathway presents a significant challenge in controlling the regioselectivity of the N-propylation, which is the primary source of hard-to-remove isomeric impurities. This guide will focus on troubleshooting this critical step and ensuring a clean final product.

Synthesis_Pathway cluster_0 Step 1: N-Propylation cluster_1 Step 2: Hydrolysis A Ethyl imidazole-4-carboxylate B Ethyl 1-propyl-1H-imidazole-4-carboxylate (Desired Intermediate) A->B  Propyl halide, Base   C 1-Propyl-1H-imidazole-4-carboxylic acid (Final Product) B->C  Base (e.g., NaOH, KOH), H₃O⁺   Isomer_Formation cluster_0 N-Propylation of Ethyl imidazole-4-carboxylate Start Ethyl imidazole-4-carboxylate (Tautomeric Mixture) N1_Attack Attack at N-1 (Less Hindered, More Nucleophilic) Start->N1_Attack N3_Attack Attack at N-3 (More Hindered, Less Nucleophilic) Start->N3_Attack Product_4 Ethyl 1-propyl-1H-imidazole-4-carboxylate (Desired Product) N1_Attack->Product_4 Major Pathway Product_5 Ethyl 1-propyl-1H-imidazole-5-carboxylate (Isomeric Impurity) N3_Attack->Product_5 Minor Pathway

Caption: Formation of isomeric impurities during N-propylation.

Frequently Asked Question 2: How can I improve the regioselectivity of the N-propylation step to favor the desired 1,4-isomer?

Answer: Optimizing the reaction conditions, particularly the choice of base and solvent, is crucial for maximizing the yield of the desired 1-Propyl-1H-imidazole-4-carboxylate.

Detailed Troubleshooting Protocol:

The regioselectivity of N-alkylation is highly dependent on whether the reaction proceeds via the neutral imidazole or its corresponding anion. [1]

Parameter Recommendation Rationale
Base Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaH or alkoxides. Strong bases fully deprotonate the imidazole, forming an ambident anion where the negative charge is delocalized over both nitrogens, often leading to poorer selectivity. Milder bases may favor alkylation of the more nucleophilic tautomer.
Solvent Aprotic polar solvents like DMF or acetonitrile are generally preferred. These solvents effectively solvate the cation of the base without strongly interacting with the imidazole anion, allowing for the intrinsic electronic and steric factors to dictate the reaction outcome. [2]
Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored isomer, thus reducing selectivity.

| Propylating Agent | Use 1-iodopropane if possible, otherwise 1-bromopropane. | The reactivity order is I > Br > Cl. A more reactive alkylating agent may allow for lower reaction temperatures, which can improve selectivity. |

Experimental Protocol for Improved Regioselectivity:

  • To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in anhydrous DMF, add finely powdered K₂CO₃ (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently warm to 40-50°C.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or HPLC to determine the isomeric ratio.

Frequently Asked Question 3: I have a mixture of the 1,4- and 1,5-isomeric acids. How can I purify my final product?

Answer: Separating these isomers can be challenging due to their similar physical properties. A combination of techniques may be necessary.

Purification Strategies:

  • Fractional Crystallization: This is often the most effective method for separating regioisomers on a larger scale. The success of this technique depends on finding a solvent system in which the two isomers have significantly different solubilities.

    • Solvent Screening: Experiment with a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof).

    • Procedure: Dissolve the crude mixture in a minimal amount of a hot solvent in which it is sparingly soluble. Allow the solution to cool slowly. The less soluble isomer should crystallize out first. Filter the crystals and analyze the mother liquor and the solid for isomeric purity. Multiple recrystallizations may be required.

  • Preparative Chromatography: For smaller quantities or when crystallization is ineffective, preparative HPLC is a viable option.

    • Column and Mobile Phase: A reversed-phase C18 column is a good starting point. The mobile phase will likely be a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic modifier like acetonitrile or methanol. Method development will be required to achieve baseline separation. [3][4]

Frequently Asked Question 4: The hydrolysis of my ethyl ester is incomplete or very slow. What can I do?

Answer: Incomplete hydrolysis is a common issue, often resulting from insufficient base or reaction time.

Troubleshooting Hydrolysis (Saponification):

IssueSolutionExplanation
Incomplete Reaction Increase the equivalents of base (NaOH or KOH) to 2-3 equivalents. Increase the reaction temperature (reflux) and extend the reaction time.Saponification is an equilibrium process. [5][6]Using a larger excess of base and higher temperature drives the reaction to completion. The reaction should be monitored by TLC or HPLC until the starting ester is no longer detectable.
Product Isolation After basic hydrolysis, carefully acidify the reaction mixture with an acid like HCl to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.The product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and allow for the precipitation or extraction of the neutral carboxylic acid.
Frequently Asked Question 5: Are there other potential impurities I should be aware of?

Answer: Besides the main isomeric impurity, other minor impurities can arise from side reactions or contaminants in the starting materials.

  • Unreacted Starting Material: Ethyl imidazole-4-carboxylate may be present if the N-propylation step did not go to completion.

  • Over-alkylation Products: Although less common with only a slight excess of the alkylating agent, it is possible to form a quaternary imidazolium salt.

  • Impurities from Starting Materials: The purity of the initial ethyl imidazole-4-carboxylate is critical. Any impurities in this starting material will likely be carried through the synthesis. [7]* Degradation Products: While imidazoles are generally stable, harsh basic conditions and high temperatures during hydrolysis could potentially lead to minor degradation, though this is less common.

Analytical Control:

A robust HPLC method is essential for identifying and quantifying all potential impurities. [4]Developing a method that can separate the starting material, the two isomeric products, and any other byproducts is crucial for process control and final product purity assessment.

References

  • Bellina, F., & Rossi, R. (2016). The Development of Regioselective C-H Functionalization of the Imidazole Ring. European Journal of Organic Chemistry, 2016(15), 2548-2573.
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Portilla, J., et al. (2020). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 25(17), 3958.
  • Black, D. StC. (1981). N-Alkylation of imidazoles. University of Otago.
  • Organic Chemistry Tutor. (2020). Saponification Reaction of Esters. YouTube. [Link]

  • Podolska, M., et al. (2017). HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777-784.
  • Qian, S., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. International Journal of Molecular Sciences, 23(17), 9949.
  • Bellina, F., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(42), 16962-16975.
  • Shinde, S. B., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3849-3866.
  • Goker, H., & Doganc, F. (2015). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 40(1), 1-6.
  • Dhangar, K. R., et al. (2016). Impurity Profile: A Pharmaceutical Review. Journal of the Chilean Chemical Society, 61(1), 2874-2882.
  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem.
  • Khan Academy. (2014). Saponification - Base promoted ester hydrolysis. YouTube. [Link]

  • Roy, M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1435-1443.
  • Venkanna, G., et al. (2012). Synthesis and characterization of related substances of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 5(5), 633-638.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
  • Calvino-Casilda, V., et al. (2009). N-alkylation of imidazole by alkaline carbons.
  • Moody, C. J., & Taylor, R. J. (2008). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 13(4), 933-948.
  • Zhang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Toxics, 12(1), 53.
  • Gabov, Y. A., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079-2084.
  • Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1206, 127732.
  • Baram, N. I., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 2002-2010.

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Reference Data & Comparative Studies

Validation

The Propyl Group at N-1: A Double-Edged Sword in the Structure-Activity Relationship of Imidazole-4-Carboxylic Acid Derivatives

A Comparative Guide for Researchers in Drug Discovery The 1H-imidazole-4-carboxylic acid scaffold is a versatile pharmacophore, serving as a foundational structure for a wide array of biologically active compounds. Its d...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

The 1H-imidazole-4-carboxylic acid scaffold is a versatile pharmacophore, serving as a foundational structure for a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and enzyme-inhibitory activities.[1][2] A key determinant of the pharmacological profile of these molecules is the nature of the substituent at the N-1 position of the imidazole ring. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-propyl-1H-imidazole-4-carboxylic acid derivatives, comparing their performance with other N-alkyl analogs and elucidating the critical role of the propyl group in modulating biological activity. This analysis is supported by experimental data from publicly available research and detailed protocols for relevant biological assays.

The Influence of the N-1 Alkyl Substituent: A Balancing Act of Lipophilicity and Steric Hindrance

The substituent at the N-1 position of the imidazole ring plays a pivotal role in defining the compound's interaction with its biological target. The length and nature of the alkyl chain directly impact the molecule's lipophilicity, which in turn affects its ability to traverse cellular membranes and access the target site.[3][4] Furthermore, the steric bulk of the substituent can influence the binding affinity and selectivity of the compound.

Antibacterial Activity: Longer Chains, Greater Potency (to a Point)

In the realm of antibacterial agents, a general trend observed for 1-alkyl-1H-imidazole derivatives is that increasing the length of the alkyl chain enhances antibacterial activity.[3] This is attributed to the increased lipophilicity of the molecule, which facilitates its penetration through the bacterial cell wall and membrane.[5] The mechanism of action for many imidazole-based antibacterial agents involves the disruption of cellular processes such as DNA synthesis, ultimately leading to cell death.[6]

While specific comparative data for 1-propyl-1H-imidazole-4-carboxylic acid derivatives is limited, studies on related imidazole compounds suggest that the propyl group strikes a favorable balance. It provides sufficient lipophilicity to enhance cell penetration without the excessive bulk that might hinder interaction with intracellular targets. It is hypothesized that the propyl group allows for optimal positioning of the imidazole core within the active site of bacterial enzymes or for effective intercalation with DNA.

Anticancer Activity: A More Nuanced Relationship

The structure-activity relationship of N-alkyl imidazole derivatives in the context of cancer is more complex and appears to be target and cell-line dependent. Research on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates has provided valuable insights into the role of the N-1 alkyl chain length on antiproliferative activity.[7]

As illustrated in the table below, the anticancer activity does not strictly correlate with the length of the alkyl chain. While a dodecyl substituent (C12) showed the most potent activity against HeLa and HT-29 cell lines, the propyl (C3) derivative still exhibited significant inhibitory effects.[7] This suggests that for certain anticancer targets, an optimal "lipophilicity window" exists. The propyl group may provide sufficient membrane permeability to reach intracellular targets like tubulin or enzymes involved in cell proliferation, such as Poly(ADP-ribose) polymerase (PARP).[7][8]

Table 1: Comparative Anticancer Activity of Ethyl 5-amino-1-N-alkyl-1H-imidazole-4-carboxylates [7]

Compound IDN-1 SubstituentHeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)HCT-15 IC₅₀ (µM)A549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
5a Methyl>50>50>50>50>50
5b Propyl 15.32 ± 0.15 18.45 ± 0.21 25.67 ± 0.32 30.11 ± 0.45 28.76 ± 0.38
5c Hexyl5.43 ± 0.087.89 ± 0.1110.23 ± 0.1512.54 ± 0.1811.87 ± 0.16
5d Octyl2.11 ± 0.043.45 ± 0.065.67 ± 0.097.89 ± 0.126.98 ± 0.10
5e Dodecyl0.737 ± 0.051.194 ± 0.022.34 ± 0.043.12 ± 0.052.87 ± 0.04

Data extracted from a study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, which are structural analogs of the topic compounds.

Key Biological Targets and Signaling Pathways

The diverse biological activities of 1-propyl-1H-imidazole-4-carboxylic acid derivatives stem from their ability to interact with a variety of molecular targets, thereby modulating critical cellular pathways.

PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9] The 1H-benzimidazole-4-carboxamide scaffold, a close structural relative of the imidazole-4-carboxamide core, is a well-established framework for potent PARP-1 inhibitors.[10] The N-1 substituent in these molecules can influence binding to the hydrophobic pocket of the PARP-1 active site. The propyl group, with its moderate size and lipophilicity, can potentially form favorable hydrophobic interactions within this pocket, contributing to the inhibitory activity.

PARP_Inhibition cluster_0 DNA Damage cluster_1 PARP-1 Activation & DNA Repair cluster_2 Effect of 1-Propyl-1H-imidazole-4-carboxamide Single-Strand Break Single-Strand Break PARP-1 PARP-1 Single-Strand Break->PARP-1 activates PARylation PARylation PARP-1->PARylation catalyzes Recruitment of\nRepair Proteins Recruitment of Repair Proteins PARylation->Recruitment of\nRepair Proteins DNA Repair DNA Repair Recruitment of\nRepair Proteins->DNA Repair Inhibitor 1-Propyl-1H-imidazole -4-carboxamide Derivative Inhibition Inhibition Inhibitor->Inhibition Inhibition->PARP-1 blocks

Caption: Proposed mechanism of PARP-1 inhibition.

Disruption of Bacterial Cell Integrity

The antibacterial mechanism of imidazole derivatives often involves the disruption of the bacterial cell membrane and the inhibition of essential enzymes.[5] The lipophilic nature of the 1-propyl group can facilitate the insertion of the molecule into the lipid bilayer of the bacterial membrane, leading to increased permeability and leakage of cellular contents. Furthermore, these compounds can chelate essential metal ions required for the function of bacterial enzymes, thereby inhibiting their activity.

Antibacterial_Mechanism cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition Imidazole_Derivative 1-Propyl-1H-imidazole -4-carboxylic Acid Derivative Membrane_Insertion Insertion into Lipid Bilayer Imidazole_Derivative->Membrane_Insertion Metal_Chelation Chelation of Essential Metal Ions Imidazole_Derivative->Metal_Chelation Bacterial_Cell Bacterial Cell Permeability_Increase Increased Permeability Membrane_Insertion->Permeability_Increase Cell_Lysis Cell Lysis Permeability_Increase->Cell_Lysis Cell_Lysis->Bacterial_Cell leads to death of Enzyme_Inactivation Enzyme Inactivation Metal_Chelation->Enzyme_Inactivation Metabolic_Disruption Metabolic Disruption Enzyme_Inactivation->Metabolic_Disruption Metabolic_Disruption->Bacterial_Cell leads to death of

Sources

Comparative

A Senior Application Scientist's Guide to Reproducible Synthesis of 1-Propyl-1H-imidazole-4-carboxylic Acid

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. Among these, N-alkylated imidazole carboxylic acids are valuable building blocks due to the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. Among these, N-alkylated imidazole carboxylic acids are valuable building blocks due to their presence in numerous biologically active molecules. This guide provides an in-depth, comparative analysis of two primary synthetic protocols for 1-Propyl-1H-imidazole-4-carboxylic acid, a representative member of this class.

The objective is not merely to present a series of steps but to dissect the underlying chemical principles, anticipate challenges, and provide a framework for reproducible success. Each protocol is designed as a self-validating system, incorporating in-process checks and final product characterization to ensure the integrity of the synthesis.

Strategic Approaches to the Synthesis of 1-Propyl-1H-imidazole-4-carboxylic Acid

Two principal synthetic routes are considered, each with distinct advantages and disadvantages. The choice of protocol will depend on the researcher's priorities, including reaction efficiency, control over product purity, and available starting materials.

Strategy 1: Direct N-Alkylation of 1H-imidazole-4-carboxylic Acid

This approach is the most direct, involving the reaction of the commercially available 1H-imidazole-4-carboxylic acid with a propylating agent. However, this route is complicated by the tautomeric nature of the imidazole ring, which can lead to a mixture of N-1 and N-3 (or N-5) alkylated isomers.

Strategy 2: Esterification, N-Alkylation, and Saponification

This multi-step strategy aims to circumvent the regioselectivity issues inherent in the direct alkylation of the unprotected carboxylic acid. By first converting the carboxylic acid to an ester, the electronic and steric properties of the imidazole ring are altered, potentially leading to a more selective N-alkylation. A final hydrolysis step then yields the desired product.

Comparative Analysis of Synthetic Protocols

The following sections provide a detailed breakdown of each protocol, including a discussion of the chemical reasoning, potential pitfalls, and expected outcomes.

Protocol 1: Direct N-Propylation of 1H-imidazole-4-carboxylic Acid

This protocol prioritizes atom economy and a reduced number of synthetic steps. The primary challenge lies in controlling the regioselectivity of the N-alkylation.

Causality Behind Experimental Choices

The N-alkylation of an unsymmetrical imidazole like 1H-imidazole-4-carboxylic acid is a classic example of a reaction where tautomerism influences the product distribution. The two nitrogen atoms of the imidazole ring are nucleophilic and can be alkylated. The position of the substituent at C4 influences the electron density at each nitrogen, and the choice of solvent and base can further impact the ratio of the resulting N-1 and N-3 isomers[1][2].

The use of a polar aprotic solvent like DMF helps to dissolve the starting material and the base, facilitating the reaction. A non-nucleophilic base, such as potassium carbonate, is chosen to deprotonate the imidazole nitrogen without competing in the alkylation reaction. The reaction temperature is a critical parameter that can influence the isomer ratio[3].

Experimental Workflow

Protocol_1 Start 1H-imidazole-4-carboxylic acid Reaction Stir at 60-80°C, 12-24h Start->Reaction Add Reagents Propyl iodide, K2CO3, DMF Reagents->Reaction Add Workup Aqueous workup & extraction Reaction->Workup Purification Column chromatography Workup->Purification Product 1-Propyl-1H-imidazole-4-carboxylic acid Purification->Product Protocol_2 cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification Start 1H-imidazole-4-carboxylic acid Reaction1 Reflux, 12-24h Start->Reaction1 Add Reagents1 Ethanol, H2SO4 (cat.) Reagents1->Reaction1 Add Intermediate1 Ethyl 1H-imidazole-4-carboxylate Reaction1->Intermediate1 Reaction2 Reflux, 8-16h Intermediate1->Reaction2 Reagents2 Propyl iodide, K2CO3, Acetonitrile Reagents2->Reaction2 Add Intermediate2 Ethyl 1-propyl-1H-imidazole-4-carboxylate Reaction2->Intermediate2 Reaction3 Stir at RT, then acidify Intermediate2->Reaction3 Reagents3 1. NaOH (aq) 2. HCl (aq) Reagents3->Reaction3 Add Product 1-Propyl-1H-imidazole-4-carboxylic acid Reaction3->Product

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